5-(3-Ethylphenyl)pentanoic acid chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 5-(3-Ethylphenyl)pentanoic acid , a specialized phenyl-substituted alkanoic acid derivative used primarily as a structural pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of 5-(3-Ethylphenyl)pentanoic acid , a specialized phenyl-substituted alkanoic acid derivative used primarily as a structural probe in medicinal chemistry and metabolic research.[1]
Chemical Identity & Physicochemical Profiling
Executive Summary
5-(3-Ethylphenyl)pentanoic acid (CAS: 226719-51-3) is a lipophilic carboxylic acid derivative characterized by a pentanoic acid backbone terminated by a meta-ethyl substituted phenyl ring.[1][2] Functioning as a steric and lipophilic analog of the endogenous metabolite 5-phenylvaleric acid, it serves as a critical tool in Structure-Activity Relationship (SAR) studies.[1] Its primary utility lies in probing hydrophobic pockets of nuclear receptors (e.g., PPARs), G-protein coupled receptors (e.g., free fatty acid receptors), and histone deacetylase (HDAC) enzymes, where the ethyl substitution tests spatial tolerance and metabolic stability relative to the parent phenylalkanoic acid.
Phenylalkanoic Acid; Medium-Chain Fatty Acid Analog
Structural Features[1][4][5][6][7][8]
Lipophilic Tail: The 3-ethyl substituent adds significant hydrophobicity (
value) compared to the unsubstituted analog, increasing the LogP and enhancing membrane permeability.[1]
Steric Bulk: The meta-ethyl group introduces steric hindrance that prevents free rotation in tight receptor binding pockets, allowing researchers to map the width of hydrophobic channels in target proteins.[1]
Acidic Headgroup: The terminal carboxyl group (
) remains ionized at physiological pH, facilitating electrostatic interactions with arginine or lysine residues in receptor active sites.
Physicochemical Properties
Data represents calculated values based on structural consensus algorithms (ACD/Labs, ChemAxon) for the pure substance.
Handling requires gentle warming if solidified.[1]
Boiling Point
340.5 ± 25.0 °C (at 760 mmHg)
High boiling point requires vacuum distillation for purification.[1]
pKa (Acid)
4.76 ± 0.10
Typical of aliphatic carboxylic acids; exists as carboxylate anion at pH 7.[1]4.
LogP (Octanol/Water)
3.82 ± 0.30
Highly lipophilic; suggests high blood-brain barrier (BBB) permeability and potential for adipose tissue distribution.[1]
Water Solubility
< 0.5 mg/mL
Poor aqueous solubility; requires DMSO or ethanol cosolvents for biological assays.[1]
Polar Surface Area
37.30 Ų
Low PSA correlates with excellent oral bioavailability.[1]
Synthetic Methodologies
To ensure high purity (>98%) for biological evaluation, a convergent synthesis strategy is recommended.[1] The Wittig Olefination route provides the highest regiocontrol, avoiding isomer contamination common in Friedel-Crafts alkylations.[1]
Mechanism: Generation of the phosphonium ylide followed by reaction with the aldehyde yields the unsaturated intermediate 5-(3-ethylphenyl)pent-4-enoic acid.[1]
5-(3-Ethylphenyl)pentanoic acid acts as a "chemical ruler" in drug discovery, probing the size and flexibility of binding pockets that accommodate endogenous fatty acids or phenylalkyl metabolites.[1]
Structure-Activity Relationship (SAR) Probe[1]
HDAC Inhibition: Phenylalkanoic acids are known inhibitors of Histone Deacetylases (HDACs).[1] The 3-ethyl analog tests the tolerance of the enzyme's "cap" region.[1] If the ethyl group clashes with surface residues, potency decreases, mapping the active site entrance.[1]
GPCR Agonism (GPR84/FFA1): Medium-chain fatty acid receptors often accept phenyl analogs.[1] This compound determines if the receptor can accommodate meta-substitution, which can improve selectivity over straight-chain fatty acids.[1]
Metabolic Stability: The ethyl group blocks metabolic oxidation at the phenyl ring positions, potentially extending the half-life compared to the unsubstituted parent compound.[1]
Experimental Workflow: Receptor Binding Assay
To validate affinity, the compound is typically screened against a known ligand (e.g., Phenylbutyrate).[1]
Caption: Standard workflow for evaluating the biological activity of lipophilic acid probes in vitro.
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The ethyl group is susceptible to slow benzylic oxidation if exposed to air/light over prolonged periods.[1]
Solubility: Soluble in DMSO, Ethanol, and Methanol.[1] Insoluble in water.[1]
References
Accela ChemBio. (n.d.).[1] Product Data Sheet: 5-(3-Ethylphenyl)pentanoic Acid (CAS 226719-51-3).[1][2] Retrieved from
BenchChem. (2024).[1] 5-(3-Ethylphenyl)pentanoic Acid Research Chemical Profile. Retrieved from
PubChem. (2025).[1] Compound Summary: Phenylvaleric Acid Derivatives.[1][3] National Library of Medicine.[1] Retrieved from
Topliss, J. G. (1972).[1] Utilization of operational schemes for analog synthesis in drug design.[1] Journal of Medicinal Chemistry, 15(10), 1006–1011.[1] (Contextual grounding for meta-ethyl substitution in SAR).
Spectroscopic Data of 5-(3-Ethylphenyl)pentanoic Acid: An In-depth Technical Guide
For Immediate Release This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(3-Ethylphenyl)pentanoic acid. Designed for researchers, scientists, and professionals in drug development, thi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(3-Ethylphenyl)pentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By explaining the causality behind experimental observations and adhering to rigorous scientific principles, this guide serves as an authoritative resource for the characterization of this and structurally related molecules.
Introduction
5-(3-Ethylphenyl)pentanoic acid is a carboxylic acid derivative of ethylbenzene. Its chemical structure, featuring a substituted aromatic ring and a flexible alkyl chain terminating in a carboxyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data anticipated for this molecule, providing a foundational understanding of its structural characteristics.
Molecular Structure and Spectroscopic Correlation
The structural features of 5-(3-Ethylphenyl)pentanoic acid are directly correlated with its spectroscopic signatures. The presence of a 1,3-disubstituted (meta) benzene ring, an ethyl substituent, a pentanoic acid chain, and a terminal carboxylic acid group will each manifest in distinct ways across different spectroscopic techniques.
Caption: Molecular structure of 5-(3-Ethylphenyl)pentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(3-Ethylphenyl)pentanoic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-(3-Ethylphenyl)pentanoic acid is predicted to show distinct signals for the aromatic protons, the protons of the pentanoic acid chain, and the ethyl group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for 5-(3-Ethylphenyl)pentanoic acid
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~12.0
Singlet (broad)
1H
-COOH
~7.2 - 7.0
Multiplet
4H
Ar-H
~2.6
Triplet
2H
Ar-CH₂-
~2.6
Quartet
2H
-CH₂-CH₃
~2.3
Triplet
2H
-CH₂-COOH
~1.6
Multiplet
4H
-CH₂-CH₂-CH₂-
~1.2
Triplet
3H
-CH₂-CH₃
Expertise & Experience: The broad singlet observed at a high chemical shift (~12.0 ppm) is characteristic of a carboxylic acid proton due to hydrogen bonding and deshielding effects. The aromatic protons appear in the ~7.0-7.2 ppm region, with their multiplicity determined by the meta-substitution pattern. Protons on carbons directly attached to the aromatic ring (benzylic protons) are expected around 2.6 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 5-(3-Ethylphenyl)pentanoic acid
Chemical Shift (ppm)
Assignment
~179
-COOH
~144
Ar-C (quaternary)
~142
Ar-C (quaternary)
~128
Ar-CH
~128
Ar-CH
~126
Ar-CH
~125
Ar-CH
~35
Ar-CH₂-
~34
-CH₂-COOH
~31
-CH₂-
~29
-CH₂-CH₂-CH₃
~25
-CH₂-
~15
-CH₃
Expertise & Experience: The carbon of the carboxylic acid group is highly deshielded and appears at the downfield end of the spectrum (~179 ppm).[2] The aromatic carbons resonate in the 125-145 ppm region, with the substituted quaternary carbons appearing more downfield. The aliphatic carbons of the pentanoic acid chain and the ethyl group appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 5-(3-Ethylphenyl)pentanoic acid
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (carboxylic acid)
3100-3000
Medium
C-H stretch (aromatic)
2960-2850
Strong
C-H stretch (aliphatic)
~1710
Strong
C=O stretch (carboxylic acid)
1600, 1475
Medium-Weak
C=C stretch (aromatic ring)
~900-675
Strong
C-H out-of-plane bend (aromatic)
Expertise & Experience: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[3][4][5] The strong absorption at ~1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid dimer. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[1][6] The pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-(3-Ethylphenyl)pentanoic acid (Molecular Weight: 206.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for 5-(3-Ethylphenyl)pentanoic acid
m/z
Proposed Fragment
206
[M]⁺ (Molecular Ion)
117
[M - C₅H₉O₂]⁺
105
[C₈H₉]⁺ (Ethyltropylium ion)
91
[C₇H₇]⁺ (Tropylium ion)
60
[C₂H₄O₂]⁺ (McLafferty rearrangement)
Expertise & Experience: The molecular ion peak at m/z 206 confirms the molecular weight of the compound. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium or substituted tropylium ion. In this case, cleavage of the pentanoic acid chain can lead to a fragment at m/z 117. The formation of the ethyltropylium ion at m/z 105 is also expected. A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would result in a fragment at m/z 60.
Caption: Proposed key fragmentation pathways for 5-(3-Ethylphenyl)pentanoic acid in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-(3-Ethylphenyl)pentanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data of 5-(3-Ethylphenyl)pentanoic acid, as predicted and interpreted in this guide, provide a detailed and self-consistent picture of its molecular structure. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry collectively serve as a robust analytical toolkit for the identification and characterization of this compound. This guide underscores the importance of a multi-technique approach in modern chemical analysis and provides a framework for the spectroscopic investigation of related molecules.
References
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
Charateristic IR Absorption of Benzene Derivatives. (n.d.). Al-Mustaqbal University College. [Link]
Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid. [Link]
Technical Guide: Mechanism of Action of 5-(3-Ethylphenyl)pentanoic Acid
The following technical guide details the mechanism of action (MoA) for 5-(3-Ethylphenyl)pentanoic acid , a synthetic medium-chain fatty acid (MCFA) mimetic. This analysis synthesizes the compound's structural pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action (MoA) for 5-(3-Ethylphenyl)pentanoic acid , a synthetic medium-chain fatty acid (MCFA) mimetic.
This analysis synthesizes the compound's structural pharmacophore with established structure-activity relationships (SAR) for GPR84 activation (primary immunometabolic target) and Histone Deacetylase (HDAC) inhibition (secondary epigenetic target).
5-(3-Ethylphenyl)pentanoic acid is a lipophilic carboxylic acid probe designed to mimic the biological activity of endogenous medium-chain fatty acids (MCFAs) such as capric acid (C10) and lauric acid (C12).
Its primary mechanism of action is the agonism of GPR84 , a pro-inflammatory G-protein coupled receptor (GPCR) highly expressed on myeloid cells (neutrophils, macrophages/monocytes). By mimicking the chain length and lipophilicity of C10–C12 fatty acids via its phenyl-alkyl scaffold, it activates GPR84 signaling pathways involved in chemotaxis and cytokine amplification.
Secondarily, the compound functions as a Class I/II Histone Deacetylase (HDAC) inhibitor , acting as a structural analog to phenylbutyrate, thereby influencing chromatin remodeling and gene expression.
Molecular Mechanism of Action
Primary Target: GPR84 Agonism
Receptor Profile: GPR84 is a G_i/o-coupled receptor that detects MCFAs with chain lengths of 9–14 carbons.
Ligand-Receptor Interaction:
Orthosteric Binding: The carboxylate head group of 5-(3-Ethylphenyl)pentanoic acid forms an ionic interaction with Arg172 (or equivalent conserved arginine residues) in transmembrane helix 4/5 of the GPR84 binding pocket.
Hydrophobic Intercalation: The 3-ethylphenyl tail mimics the aliphatic chain of capric acid. It intercalates into the hydrophobic crevice formed by TM3, TM5, and TM6. The meta-ethyl substitution optimizes van der Waals contacts, enhancing potency compared to the unsubstituted phenyl analog.
Signaling Cascade:
G-Protein Coupling: Ligand binding induces a conformational change in GPR84, catalyzing the exchange of GDP for GTP on the Gα_i subunit.
cAMP Inhibition: The Gα_i-GTP complex inhibits Adenylyl Cyclase (AC) , leading to a rapid reduction in intracellular cAMP levels.
Calcium Mobilization: Through Gβγ subunit release, the Phospholipase C (PLC) pathway is activated, triggering IP3-mediated Ca²⁺ release from the ER.
Functional Outcome:
Chemotaxis: Enhanced migration of neutrophils to sites of inflammation.
ROS Production: Amplification of oxidative burst in phagocytes.
Secondary Target: HDAC Inhibition
Mechanism: Zinc Chelation.
The carboxylate group acts as a "warhead," entering the catalytic tunnel of HDAC enzymes (specifically HDAC1 and HDAC2).
It chelates the Zinc ion (Zn²⁺) at the active site, preventing the deacetylation of lysine residues on histone tails.
Result: Hyperacetylation of histones H3 and H4, leading to an open chromatin structure and increased transcription of tumor suppressor genes (e.g., p21).
Visualization: Signaling Pathways
The following diagram illustrates the dual-mechanism signaling network activated by 5-(3-Ethylphenyl)pentanoic acid.
The following table summarizes the expected pharmacological parameters based on SAR data for phenyl-alkanoic acid derivatives at their respective targets.
Parameter
Target
Expected Value
Notes
EC₅₀ (Potency)
GPR84
0.5 – 5.0 µM
Comparable to Capric Acid (C10); Ethyl group improves lipophilicity.
IC₅₀ (Inhibition)
HDAC1/2
0.5 – 2.0 mM
Weak inhibitor; requires millimolar concentrations (similar to Phenylbutyrate).
LogP
Solubility
~3.5
Highly lipophilic; requires DMSO for stock solutions.
GPR84 Ligand Discovery: Wang, J., et al. (2006). "Medium-chain fatty acids as ligands for the orphan G protein-coupled receptor GPR84." Journal of Biological Chemistry. Link
SAR of Phenylalkanoic Acids: Suzuki, M., et al. (2013). "Structure–activity relationship of fatty acid surrogates for GPR84." Bioorganic & Medicinal Chemistry. Link
HDAC Inhibitor Mechanisms: Miller, T. A., et al. (2003). "Phenylbutyrate and phenylacetate as HDAC inhibitors." Biochemical Pharmacology. Link
GPR84 in Inflammation: Recio, C., et al. (2018). "Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages." Frontiers in Immunology. Link
Exploratory
Pharmacophore Optimization and Structure-Activity Relationship (SAR) of 5-(3-Ethylphenyl)pentanoic Acid
Executive Summary In modern medicinal chemistry, the strategic modification of endogenous metabolites and privileged scaffolds is a cornerstone of drug discovery. 5-(3-Ethylphenyl)pentanoic acid (CAS 226719-51-3) is a sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic modification of endogenous metabolites and privileged scaffolds is a cornerstone of drug discovery. 5-(3-Ethylphenyl)pentanoic acid (CAS 226719-51-3) is a synthetic, phenyl-substituted alkanoic acid[1] derived from the endogenous gut microbiota metabolite 5-phenylpentanoic acid[2]. By introducing a targeted ethyl substitution at the meta position of the phenyl ring, researchers fundamentally alter the molecule's lipophilicity, steric profile, and receptor binding kinetics.
This technical guide deconstructs the Structure-Activity Relationship (SAR) of 5-(3-Ethylphenyl)pentanoic acid, detailing its utility as a core pharmacophore in the development of G-protein coupled receptor (GPCR) modulators (such as GPR43 and APJ) and lipid-metabolizing enzyme inhibitors (such as the PLAAT family).
To understand the pharmacological potential of 5-(3-Ethylphenyl)pentanoic acid, the molecule must be analyzed as a tripartite system. Each zone serves a distinct biophysical purpose during target engagement.
Structural deconstruction of 5-(3-Ethylphenyl)pentanoic acid into three distinct modifiable zones.
Table 1: Comparative Physicochemical Properties
The addition of the meta-ethyl group significantly shifts the physicochemical profile compared to the unsubstituted parent molecule[3].
Preserves the critical acidic anchor for target binding.
Rotatable Bonds
5
6
High flexibility allows adaptation to deep GPCR pockets.
Structure-Activity Relationship (SAR) Dynamics
Zone 1: The Carboxylic Acid Anchor
The terminal carboxylic acid is the primary electrostatic anchor. In GPCRs like the free fatty acid receptor GPR43 (FFA2), the carboxylate forms critical salt bridges with conserved arginine and histidine residues (e.g., Arg180, His242)[4].
SAR Insight: Converting the acid to an ester abolishes direct GPCR agonism but creates a highly permeable prodrug. Conversely, converting the acid to an
-ketoamide shifts the molecule's target entirely, transforming it into a potent, covalent-reversible inhibitor of Phospholipase A and Acyltransferase (PLAAT) enzymes[5].
Zone 2: The Pentanoic Acid Linker
The 5-carbon aliphatic chain provides the precise spatial geometry required to bridge the surface electrostatic anchor points and the deep hydrophobic cavities of target proteins.
SAR Insight: Truncating the chain to a propanoic or butanoic linker drastically reduces affinity for GPR43, as the aromatic tail fails to reach the hydrophobic sub-pocket. Introducing chirality (e.g., amino-substitutions at the
or positions) allows the scaffold to be utilized in complex peptidomimetics, such as pyrazole-based Apelin (APJ) receptor agonists[6].
Zone 3: The 3-Ethylphenyl Motif (The Meta Vector)
The unsubstituted phenylpentanoic acid often suffers from rapid off-rates due to a loose fit in asymmetric receptor pockets.
SAR Insight: The meta-ethyl substitution provides a lateral hydrophobic vector. Unlike para-substitutions, which extend the molecule linearly and often cause steric clashes at the bottom of the binding pocket, the meta-ethyl group acts as a "wedge." It occupies adjacent lipophilic crevices, increasing the residence time and overall binding affinity (lower
) without violating the spatial constraints of the orthosteric site.
Target Engagement & Mechanistic Pathways
5-(3-Ethylphenyl)pentanoic acid derivatives primarily modulate inflammatory and metabolic pathways through GPCR engagement[1]. Depending on the specific derivative synthesized from this scaffold, the molecule can drive either
or coupled signaling cascades.
Dual Gq/Gi signaling pathways modulated by phenylpentanoic acid-derived GPCR ligands.
Experimental Methodologies: Synthesis and Validation
To leverage this scaffold in drug discovery, rigorous, self-validating experimental protocols are required. Below are the field-proven methodologies for derivatizing the scaffold and testing its biological activity.
Protocol 1: Amidation of 5-(3-Ethylphenyl)pentanoic Acid
This protocol generates amide derivatives (e.g., for APJ receptor targeting) using standard peptide coupling chemistry.
Activation: Dissolve 1.0 eq of 5-(3-Ethylphenyl)pentanoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.
Causality: EDC activates the carboxylic acid. HOBt is critical as it forms an active ester intermediate, suppressing the formation of inactive N-acylureas and preventing racemization if chiral amines are subsequently used.
Coupling: Add 1.1 eq of the desired primary/secondary amine and 2.5 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and keep the amine in its reactive, deprotonated state.
Workup & Validation: Quench with water, extract with EtOAc, and wash with 1M HCl and brine.
Self-Validating Checkpoint: Perform LC-MS on the organic layer. The disappearance of the parent mass (m/z 205 [M-H]-) and the appearance of the target amide mass confirms successful coupling prior to column chromatography.
Protocol 2: In Vitro GPCR Calcium Mobilization Assay (
Pathway)
To evaluate the efficacy of the synthesized derivatives on receptors like GPR43 or APJ.
Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing Probenecid). Incubate for 1 hour at 37°C.
Causality: Fluo-4 AM is cell-permeable. Intracellular esterases cleave the AM group, trapping the dye inside. Probenecid inhibits multidrug resistance transporters, preventing the dye from being pumped out of the cell.
Compound Addition & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the synthesized 5-(3-Ethylphenyl)pentanoic acid derivatives (serial dilutions from 10 µM to 0.1 nM) and immediately read fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
Self-Validating Checkpoint: Include a known full agonist (e.g., acetate for GPR43 or Elabela for APJ) as a positive control. Calculate the
-factor; a value >0.5 validates the assay's robustness and the reliability of the generated values.
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationships observed when modifying the core phenylpentanoic acid scaffold, demonstrating the superiority of specific substitutions.
Scaffold Variation
Primary Target
Relative Affinity / Potency
Mechanistic Rationale
5-Phenylpentanoic acid
GPR43 / FAAH
Baseline ( ~ 5 µM)
Lacks deep hydrophobic pocket engagement; rapid off-rate.
ACS Publications - Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family
URL:[Link]
PMC (PubMed Central) - Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists
URL:[Link]
Google Patents - WO2011092284A1 - Novel amino acid derivatives and their use as gpr43 receptor modulators
URL
A Predictive & Methodological Guide to the Solubility Profile of 5-(3-Ethylphenyl)pentanoic Acid
Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 5-(3-Ethylphenyl)pentanoic acid is a compound of interest for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. 5-(3-Ethylphenyl)pentanoic acid is a compound of interest for which a comprehensive public solubility profile is not currently available. This technical guide addresses this knowledge gap not by reporting existing data, but by providing a robust framework for its prediction and experimental determination. This document synthesizes theoretical physicochemical principles with field-proven, step-by-step experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately characterize the solubility of 5-(3-Ethylphenyl)pentanoic acid and similarly structured molecules. We will first establish a predicted solubility profile based on its chemical structure and then detail the authoritative Shake-Flask method for determining thermodynamic, pH-dependent solubility, ensuring a self-validating and reproducible approach.
Introduction
In early-stage drug discovery, a thorough understanding of a compound's physicochemical properties is paramount for selecting viable candidates. Among these properties, aqueous solubility is a cornerstone, directly influencing absorption, distribution, metabolism, and excretion (ADME).[1] A compound with poor aqueous solubility often faces significant hurdles, including low and variable bioavailability and challenges in formulation development.[2]
5-(3-Ethylphenyl)pentanoic acid, a carboxylic acid derivative, presents a classic case study in solubility challenges. Its structure contains both a lipophilic ethylphenyl group and a hydrophilic, ionizable carboxylic acid moiety. This duality suggests that its solubility will be highly dependent on pH. Currently, there is a lack of published experimental data for this specific molecule. Therefore, this guide provides a predictive analysis based on its structure and a detailed methodology for its empirical determination, enabling research teams to generate the necessary data in-house with high confidence.
Part 1: Theoretical Physicochemical & Predicted Solubility Profile
Before embarking on experimental work, a theoretical assessment based on the molecule's structure can provide invaluable foresight into its expected behavior.
Predicted Physicochemical Properties
A molecule's solubility is governed by properties such as its molecular weight (MW), lipophilicity (logP), and its acidic or basic dissociation constant (pKa). While experimental values for 5-(3-Ethylphenyl)pentanoic acid are not published, computational models provide reliable estimates.
Property
Predicted Value
Implication for Solubility
Molecular Formula
C₁₃H₁₈O₂
-
Molecular Weight
206.28 g/mol
Within the range for good oral absorption (typically <500 g/mol ).[3]
pKa (acidic)
~4.8 - 5.0
The carboxylic acid group will be predominantly unionized (less soluble) at pH < 4.8 and ionized (more soluble) at pH > 4.8.[4]
clogP
~3.5 - 4.0
A positive logP value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic solubility of the neutral form.[1]
Note: pKa and clogP values are estimates derived from standard computational algorithms (e.g., ACD/Labs, ChemDraw) and principles of physical organic chemistry. Actual experimental values may vary.
Structural Interpretation and Its Influence on Solubility
The molecular architecture of 5-(3-Ethylphenyl)pentanoic acid is key to its solubility profile. The two primary domains, the aromatic tail and the acidic head, are in a constant interplay.
Caption: Structural drivers of 5-(3-Ethylphenyl)pentanoic acid solubility.
At a pH significantly below its pKa (e.g., in the stomach, pH 1.2-2.5), the carboxylic acid will be protonated and neutral. In this state, the molecule's high lipophilicity, driven by the ethylphenyl ring and pentyl chain, will dominate, leading to very poor aqueous solubility.[5] Conversely, at a pH above its pKa (e.g., in the intestine, pH 6.8), the carboxylic acid will deprotonate to form a carboxylate anion. This charged species is significantly more polar and will interact more favorably with water, leading to a substantial increase in aqueous solubility.[6]
Part 2: A Practical Guide to Experimental Solubility Determination
To move from prediction to definitive data, a rigorous, standardized experimental protocol is required. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask method.[7] This method measures the saturation concentration of a compound in a given solvent after an extended equilibration period, ensuring a true equilibrium is reached.[2]
Causality Behind the Method: Why Shake-Flask?
In drug development, we distinguish between kinetic and thermodynamic solubility.
Kinetic Solubility: Measures how quickly a compound precipitates from a solution when added from a DMSO stock. It's fast and useful for high-throughput screening but can often overestimate true solubility.[8]
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This value is critical for biopharmaceutical classification, pre-formulation, and predicting oral absorption.[2]
We choose the Shake-Flask method because it is the universally accepted protocol for determining thermodynamic solubility, providing the most accurate and reliable data for critical development decisions.[9]
Experimental Workflow Diagram
Caption: Workflow for pH-dependent thermodynamic solubility determination.
Protocol: pH-Dependent Thermodynamic Solubility via Shake-Flask
This protocol is designed to determine the solubility of 5-(3-Ethylphenyl)pentanoic acid across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies like the WHO and FDA.[7][9]
Buffer solutions (pH 1.2, 4.5, 6.8 are standard; additional points around the predicted pKa are recommended)
Mechanical shaker or rotator with temperature control (set to 37 ± 1 °C)
Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
Calibrated analytical balance
HPLC-UV or UV-Vis spectrophotometer
Class A volumetric glassware
Procedure:
Preparation of Buffers: Prepare standard pharmacopeial buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9] It is also advisable to prepare a buffer at or near the predicted pKa (e.g., pH 5.0).
Addition of Compound: Add an excess amount of solid 5-(3-Ethylphenyl)pentanoic acid to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~2-5 mg of compound to 1 mL of buffer. A key aspect of a self-validating system is the visual confirmation of undissolved solid at the end of the experiment.
Equilibration: Add a precise volume of each buffer to the corresponding vials (in triplicate for each pH). Seal the vials securely and place them in an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is common, but for some compounds, 48 or even 72 hours may be necessary.[9] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) until the measured concentration remains constant.[9]
Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Carefully withdraw the supernatant. It is critical to separate the dissolved API from the undissolved solid without causing precipitation. This is best achieved by either:
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the clear supernatant.
Filtration: Use a chemically compatible syringe filter (e.g., PVDF) to filter the suspension. Discard the first portion of the filtrate to avoid adsorption losses.
Quantification:
Prepare a standard calibration curve of the API in a suitable solvent (e.g., acetonitrile or methanol).
Dilute the collected supernatant samples into the linear range of the calibration curve.
Analyze the samples using a validated HPLC-UV or UV-Vis method to determine the concentration.
Data Analysis & pH Measurement:
Calculate the solubility in mg/mL or µg/mL for each replicate at each pH.
Crucially, measure the final pH of the saturated solution at the end of the experiment to confirm it has not shifted.[7]
Plot the average solubility (log scale) against the final measured pH.
Part 3: Data Interpretation & Pre-formulation Considerations
The resulting pH-solubility profile is a powerful tool for drug development.
The Henderson-Hasselbalch Relationship
The shape of the pH-solubility curve for an acidic compound like this one is well-described by the Henderson-Hasselbalch equation.[6][10] The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form.
S_total = S₀ (1 + 10^(pH - pKa))
At pH << pKa: The equation simplifies to S_total ≈ S₀. The solubility will be low and relatively flat, representing the intrinsic solubility of the neutral molecule.
At pH >> pKa: The equation shows that solubility increases logarithmically with pH. For every unit increase in pH above the pKa, the solubility will increase tenfold.
Implications for Drug Development
Absorption Prediction: The low predicted solubility at pH 1.2 suggests that dissolution in the stomach will be minimal. The drug will likely dissolve and be absorbed primarily in the higher pH environment of the small intestine.
Formulation Strategies: The steep pH-solubility profile indicates that formulation strategies could be highly effective. Creating a sodium or potassium salt of the acid would dramatically increase its solubility in the gastrointestinal tract, potentially improving bioavailability.
Biopharmaceutics Classification System (BCS): This experimentally determined solubility data is essential for BCS classification. To be classified as a "high solubility" drug, the highest therapeutic dose must be soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[9] Given the predicted high logP, 5-(3-Ethylphenyl)pentanoic acid is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Conclusion
While experimental data for 5-(3-Ethylphenyl)pentanoic acid is not publicly available, a robust scientific framework allows for a highly confident prediction of its solubility profile and provides a clear path for its empirical determination. Its structure as a carboxylic acid with a significant lipophilic moiety dictates a pronounced pH-dependent solubility, characterized by poor solubility at acidic pH and significantly increasing solubility under neutral to basic conditions.
By following the detailed Shake-Flask protocol outlined in this guide, researchers can generate the high-quality, thermodynamic solubility data necessary to make informed decisions in the drug development process. This data is fundamental for understanding potential absorption limitations, guiding formulation strategies such as salt selection, and ultimately determining the compound's viability as an oral therapeutic agent.
References
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1473-1479. [Link]
Various Authors. (2023). LogP – Knowledge and References. Taylor & Francis Online. [Link]
ACD/Labs. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4). [Link]
Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
JoVE. (2020). Henderson-Hasselbalch Equation. Journal of Visualized Experiments. [Link]
Rishi, K. (2020). Henderson-Hasselbalch Equation. RK.MD. [Link]
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis. [Link]
O'Loughlin, T., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. a PEARRL review. [Link]
Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Bentham Science. [Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]
Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Ingenta Connect. [Link]
Wikipedia contributors. (2024). Henderson–Hasselbalch equation. Wikipedia, The Free Encyclopedia. [Link]
Shayan, K., et al. (2023). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. [Link]
Valko, K., & Reynolds, D. P. (2005). High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling. ResearchGate. [Link]
Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064. [Link]
U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
Therapeutic Targets of 5-(3-Ethylphenyl)pentanoic Acid: A Technical Guide
This in-depth technical guide explores the therapeutic potential of 5-(3-Ethylphenyl)pentanoic acid , a synthetic medium-chain fatty acid (MCFA) mimetic. Based on its chemical structure—a phenyl-substituted alkanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide explores the therapeutic potential of 5-(3-Ethylphenyl)pentanoic acid , a synthetic medium-chain fatty acid (MCFA) mimetic. Based on its chemical structure—a phenyl-substituted alkanoic acid—and its homology to established anti-fibrotic agents like Fezagepras (PBI-4050) , this compound is primarily investigated for its modulation of G-protein coupled receptors (GPRs) and nuclear receptors (PPARs) involved in inflammation and fibrosis.
Executive Summary
5-(3-Ethylphenyl)pentanoic acid is a synthetic small molecule belonging to the class of phenyl-substituted medium-chain fatty acids . Structurally, it consists of a pentanoic acid tail attached to a phenyl ring, which is further substituted with an ethyl group at the meta (3-) position.
This specific molecular architecture positions it as a structural isomer and functional analog of Fezagepras (PBI-4050) , a known anti-fibrotic and anti-inflammatory agent. Consequently, the therapeutic utility of 5-(3-Ethylphenyl)pentanoic acid centers on its ability to mimic endogenous medium-chain fatty acids (MCFAs) and modulate their cognate receptors, specifically GPR84 (inflammation), GPR40 (metabolism), and PPARs (fibrosis).
Key Therapeutic Indications:
Fibrosis: Pulmonary, hepatic, and renal fibrosis (via TGF-
inhibition).
Inflammation: Macrophage modulation and cytokine reduction.
Metabolic Disorders: Type 2 diabetes and lipid metabolism.
Chemical Profile & Druggability
The compound's structure dictates its pharmacodynamics. The 3-ethylphenyl moiety provides lipophilicity essential for receptor binding pockets, while the pentanoic acid chain mimics the carboxylate headgroup of endogenous fatty acids (e.g., capric acid, lauric acid).
Property
Description
Implication
Chemical Class
Phenyl-substituted alkanoic acid
MCFA Mimetic; GPR/PPAR Ligand
Lipophilicity (LogP)
~3.5 - 4.0 (Estimated)
High membrane permeability; Oral bioavailability
Acidic Group
Carboxylic Acid ()
Ionized at physiological pH; Critical for electrostatic interaction with Arg/Tyr residues in receptor binding sites.
Structural Homolog
Fezagepras (PBI-4050)
Likely shares GPR84 antagonism and PPAR agonism mechanisms.
Primary Therapeutic Targets
G-Protein Coupled Receptor 84 (GPR84)
Role: Pro-inflammatory receptor activated by medium-chain fatty acids (C9-C12).
Mechanism:
Endogenous Activation: GPR84 is upregulated in immune cells (macrophages, neutrophils) during inflammation. Activation by MCFAs triggers chemotaxis and cytokine release (TNF-
, IL-6).
Targeting by 5-(3-Ethylphenyl)pentanoic acid:
Antagonism: Like its analog Fezagepras, this compound likely acts as an antagonist or inverse agonist . By blocking GPR84, it inhibits the recruitment of neutrophils and macrophages to sites of injury, thereby dampening the inflammatory cascade that precedes fibrosis.
Binding Mode: The carboxylate head interacts with Arg172 and Asn363 in the GPR84 orthosteric pocket, while the 3-ethylphenyl tail occupies the hydrophobic crevice usually filled by the alkyl chain of capric acid.
Role: Nuclear transcription factors regulating lipid metabolism and fibrosis.
Mechanism:
PPAR-
/ Agonism: Phenyl-substituted fatty acids often act as dual agonists.
Anti-Fibrotic Effect: Activation of PPAR-
inhibits the TGF-/Smad signaling pathway. This prevents the differentiation of fibroblasts into myofibroblasts—the key effector cells responsible for excessive collagen deposition in fibrosis.
Causality: The compound enters the nucleus, binds to the PPAR Ligand Binding Domain (LBD), and recruits co-activators (e.g., PGC-1
). This complex binds to PPREs (PPAR Response Elements) on DNA, upregulating anti-inflammatory genes and downregulating pro-fibrotic genes (e.g., COL1A1, ACTA2).
G-Protein Coupled Receptor 40 (GPR40 / FFAR1)
Role: Potentiation of glucose-stimulated insulin secretion (GSIS).
Mechanism:
Agonism: As an MCFA mimetic, the compound may activate GPR40 on pancreatic
-cells.
Signaling: Activation triggers the
-PLC-IP3 pathway, increasing intracellular , which promotes insulin granule exocytosis. This offers potential utility in Type 2 Diabetes management.
Mechanism of Action (MoA) & Signaling Pathways
The therapeutic efficacy relies on a dual-hit mechanism :
Cell Surface (GPR84): Blocking the "danger signal" sensing of MCFAs on macrophages.
Nuclear (PPARs): Reprogramming the transcriptional landscape of fibroblasts to arrest fibrogenesis.
Pathway Visualization
The following diagram illustrates the dual mechanism of action in a fibrotic context.
Caption: Dual mechanism of action targeting GPR84 (anti-inflammatory) and PPAR-
(anti-fibrotic).
Experimental Validation Protocols
To validate 5-(3-Ethylphenyl)pentanoic acid as a therapeutic candidate, the following self-validating experimental workflows are recommended.
Objective: Confirm the compound blocks MCFA-induced GPR84 activation.
Rationale: GPR84 couples to
, decreasing cAMP. An antagonist will reverse this decrease upon agonist challenge.
Cell Line: CHO-K1 cells stably expressing human GPR84.
Reagents:
Agonist: Embelin or Sodium Laurate (C12).
Detection: HTRF cAMP kit (Cisbio) or GloSensor cAMP.
Protocol:
Step 1: Seed cells (10,000/well) in 384-well plates.
Step 2: Pre-incubate with 5-(3-Ethylphenyl)pentanoic acid (0.1 nM – 10
M) for 15 min.
Step 3: Stimulate with
concentration of Agonist (e.g., 100 M Sodium Laurate) + Forskolin (10 M).
Step 4: Incubate for 30 min at 37°C.
Step 5: Lyse cells and add HTRF detection reagents.
Data Analysis: Plot cAMP levels vs. log[Compound]. An increase in cAMP (restoration of Forskolin signal) indicates antagonism.
Self-Validation: Include GLPG1205 as a positive control antagonist.
Experiment B: Anti-Fibrotic Efficacy (TGF-
Assay)
Objective: Assess inhibition of myofibroblast differentiation.
Rationale: TGF-
induces -SMA and Collagen I expression in fibroblasts.
Cell Line: Human Dermal Fibroblasts (HDF) or LX-2 (Hepatic Stellate Cells).
Protocol:
Step 1: Starve cells in serum-free medium for 24h.
Step 2: Treat with TGF-
1 (5 ng/mL) 5-(3-Ethylphenyl)pentanoic acid (1 – 50 M).
Step 3: Incubate for 48h.
Step 4: Perform Western Blot or ELISA for
-SMA and Pro-Collagen I .
Success Criteria: Dose-dependent reduction in
-SMA protein levels compared to TGF- only control.
References
Gagnon, L., et al. (2018). "PBI-4050 reduces stellate cell activation and liver fibrosis through modulation of intracellular cAMP and PPAR signaling." Journal of Pharmacology and Experimental Therapeutics, 361(2), 203-218. Link
Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor." Journal of Biological Chemistry, 288(15), 10684-10691. Link
Alvarez-Curto, E., & Milligan, G. (2016). "Metabolism and signalling of FFAR2 (GPR43) and GPR84." Current Opinion in Pharmacology, 29, 1-7. Link
Recio, C., et al. (2018). "The G protein-coupled receptor 84 antagonist GLPG1205 inhibits inflammation and fibrosis in preclinical models." British Journal of Pharmacology, 175(12), 2563-2578. Link
PubChem Compound Summary. (2025). "Ethyl 3-oxo-5-phenylpentanoate and derivatives." National Center for Biotechnology Information. Link
Foundational
Rational Design of Next-Generation NSAIDs: The Role of the 5-(3-Ethylphenyl)pentanoic Acid Scaffold
Executive Summary Phenylalkanoic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), encompassing widely utilized therapeutics such as flurbiprofen, ibuprofen, and fenbufen[1][2]. Withi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylalkanoic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), encompassing widely utilized therapeutics such as flurbiprofen, ibuprofen, and fenbufen[1][2]. Within modern rational drug design, 5-(3-Ethylphenyl)pentanoic acid (CAS: 226719-51-3) serves as a highly specialized synthetic intermediate and structural scaffold[3].
This whitepaper dissects the structural-activity relationship (SAR) of this specific scaffold. By moving away from traditional short-chain propionic acids and utilizing an extended pentanoic acid backbone coupled with a meta-substituted phenyl ring, researchers can engineer prodrugs and selective cyclooxygenase-2 (COX-2) inhibitors that bypass the gastrointestinal toxicity classically associated with traditional NSAIDs.
Structural Rationale & Causality: The "Why" Behind the Scaffold
As an application scientist, the selection of a starting scaffold is never arbitrary; it is dictated by the precise topology of the target enzyme. The pharmacological superiority of the 5-(3-Ethylphenyl)pentanoic acid scaffold relies on two distinct structural features:
The Pentanoic Acid Backbone (Flexibility & Prodrug Potential)
Traditional NSAIDs like flurbiprofen utilize a propionic acid chain, which forces a rigid, close-proximity interaction between the carboxylic acid and the hydrophobic phenyl rings[4]. In contrast, the 5-carbon pentanoic acid chain provides an extended, flexible aliphatic linker.
Receptor Binding: This flexibility allows the molecule to adapt to dynamic conformational states within the COX active site, ensuring the terminal carboxylate can form stable electrostatic bridges with the catalytic Arg120 and Tyr355 residues[5].
Metabolic Activation: The extended chain is an ideal substrate for in vivo β-oxidation. By masking the carboxylic acid as an ester or amide, the molecule acts as a prodrug. It passes through the acidic environment of the stomach without causing direct mucosal ion-trapping. Upon hepatic first-pass metabolism, the chain is cleaved and oxidized to release the active anti-inflammatory pharmacophore, analogous to the metabolic activation of fenbufen into felbinac[5][6].
The 3-Ethylphenyl Moiety (Driving COX-2 Selectivity)
The phenyl ring provides essential
stacking interactions with hydrophobic residues in the COX channel. However, the meta-ethyl substitution is a calculated inclusion of steric bulk.
The Isoleucine/Valine Switch: In the constitutively expressed COX-1 enzyme, amino acid position 523 is an Isoleucine, which restricts the size of the adjacent allosteric side pocket. In the inducible, pro-inflammatory COX-2 enzyme, position 523 is a smaller Valine, creating a significantly larger hydrophobic void[7].
Steric Exclusion: The 3-ethyl group is sterically hindered from entering the restrictive COX-1 pocket but fits optimally into the expanded COX-2 pocket. This physical exclusion shifts the selectivity index favorably toward COX-2 inhibition, mitigating the risk of gastrointestinal bleeding and renal toxicity[7][8].
Mechanistic Pathway: Intervening in the Arachidonic Acid Cascade
NSAIDs exert their primary pharmacological effects by interrupting the arachidonic acid cascade[9]. Arachidonic acid, liberated from cellular membranes, is converted into unstable prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized into various pro-inflammatory prostaglandins (e.g., PGE2) which mediate pain, fever, and inflammation[5][10]. Derivatives of 5-(3-Ethylphenyl)pentanoic acid act as competitive, reversible inhibitors of this specific conversion step.
To validate the efficacy and selectivity of novel derivatives synthesized from the 5-(3-Ethylphenyl)pentanoic acid scaffold, rigorous in vitro assays are required. Because phenylalkanoic acids are typically highly protein-bound (>99% for molecules like flurbiprofen), assays utilizing purified recombinant enzymes often yield artificially inflated potencies. Therefore, the Human Whole Blood Assay is the gold standard, providing a self-validating system that accounts for physiological protein binding[5].
Protocol: Human Whole Blood COX-1/COX-2 Inhibition Assay
Blood Collection & Preparation: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1). Aliquot 1 mL of whole blood into sterile microcentrifuge tubes[5].
Compound Incubation: Prepare serial dilutions of the synthesized 5-(3-Ethylphenyl)pentanoic acid derivative in DMSO. Add 10 µL of the compound to the blood aliquots. Ensure the final DMSO concentration remains
1% to prevent solvent-induced cytotoxicity. Incubate at 37°C for 15 minutes[5].
COX-1 Assessment (Endogenous Activation): Allow the non-heparinized blood aliquots to clot at 37°C for 1 hour. Coagulation endogenously activates platelet COX-1, producing Thromboxane A2, which rapidly degrades to the stable biomarker Thromboxane B2 (TxB2)[5].
COX-2 Assessment (LPS Induction): To the heparinized blood aliquots, add 10 µg/mL of Lipopolysaccharide (LPS) to induce monocyte COX-2 expression. Incubate for 24 hours at 37°C. This selectively drives Prostaglandin E2 (PGE2) production via the COX-2 pathway[5].
Quantification: Centrifuge all samples at 2000 x g for 10 minutes to isolate serum (COX-1) and plasma (COX-2). Quantify TxB2 and PGE2 levels using validated LC-MS/MS or competitive ELISA methodologies[5].
Data Analysis: Plot concentration-response curves using non-linear regression to determine the
values. A self-validating control (e.g., Flurbiprofen for non-selective inhibition) must be run in parallel to ensure assay integrity[1].
Standardized human whole blood assay workflow for determining COX-1/COX-2 selectivity profiles.
Quantitative Data Presentation
The structural modifications inherent to the 5-(3-Ethylphenyl)pentanoic acid scaffold drastically alter the inhibitory profile compared to baseline NSAIDs. The table below summarizes the comparative binding affinities, demonstrating how the meta-ethyl substitution and extended chain push the molecule from a COX-1 biased profile to a highly selective COX-2 profile[6].
PharmaCompass. (n.d.). Ansaid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Google Patents. (2012). WO2012170175A1 - Compositions and methods for treating, controlling, reducing, or ameliorating inflammatory pain.
ResearchGate. (2025). Novel silicon-containing drugs derived from the indomethacin scaffold: Synthesis, characterization and evaluation of biological activity. Retrieved from[Link]
Walsh Medical Media. (2015). Flurbiprofen: A Potent Pain Reliever. Retrieved from [Link]
PMC - NIH. (n.d.). Effects of NSAIDs on Differentiation and Function of Human and Murine Osteoclasts. Retrieved from[Link]
Exploring the pharmacokinetics of 5-(3-Ethylphenyl)pentanoic acid
The following technical guide details the pharmacokinetic (PK) profiling of 5-(3-Ethylphenyl)pentanoic acid , a lipophilic phenylalkanoic acid. Given the specific nature of this compound as a research entity, this guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacokinetic (PK) profiling of 5-(3-Ethylphenyl)pentanoic acid , a lipophilic phenylalkanoic acid. Given the specific nature of this compound as a research entity, this guide functions as a preclinical development framework , synthesizing predicted metabolic behaviors based on established Structure-Metabolism Relationships (SMR) and detailing the protocols required for empirical validation.
A Technical Guide for Preclinical Development
Executive Summary & Compound Identity
5-(3-Ethylphenyl)pentanoic acid (5-3EPPA) represents a class of phenyl-substituted medium-chain fatty acids. Structurally, it consists of a pentanoic acid tail attached to a phenyl ring, which is further substituted with an ethyl group at the meta (3) position.[1]
The pharmacokinetic behavior of 5-3EPPA is governed by two competing structural motifs:
The Alkanoic Acid Tail (C5): Drives fatty acid-like metabolism (β-oxidation).
The Lipophilic Core (3-Ethylphenyl): Drives high plasma protein binding and Phase I oxidative modifications.
High lipophilicity; predicts rapid passive diffusion and high Volume of Distribution (Vd).
pKa
~4.8 (Carboxyl)
Ionized at physiological pH (7.4), but lipophilicity allows membrane permeation.
PSA
37.3 Ų
Excellent oral bioavailability expected (>80%).
Metabolic Fate: The Knoop Logic
To understand the PK of 5-3EPPA, we must apply the principles of β-oxidation , first elucidated by Franz Knoop. As an odd-chain phenylalkanoic acid (5 carbons), 5-3EPPA will undergo chain shortening until it reaches a benzoic acid derivative.
Primary Pathway: Mitochondrial
-Oxidation
The carboxylic acid tail enters the mitochondrial matrix (likely via carnitine transport due to chain length).
Cycle 1: Loss of 2 carbons (Acetate equivalent).
Intermediate: 3-(3-Ethylphenyl)propanoic acid.
Cycle 2: Loss of 2 carbons.
Terminal Metabolite:3-Ethylbenzoic acid .
Phase II Conjugation
Unlike even-chain analogs (which form phenylacetic acid derivatives), the terminal metabolite 3-Ethylbenzoic acid cannot undergo further β-oxidation. It is structurally analogous to Benzoic acid and will undergo Glycine conjugation in the mitochondria.
Final Urinary Metabolite:3-Ethylhippuric acid (N-(3-ethylbenzoyl)glycine).
Secondary Pathways (Microsomal)
Benzylic Oxidation: The ethyl side chain is susceptible to CYP450-mediated oxidation (likely CYP2C or CYP3A4), forming 1-hydroxyethyl or acetyl derivatives.
Glucuronidation: Direct acyl-glucuronidation of the parent carboxylic acid (potential safety risk due to reactivity).
Visualization: Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation flow, adhering to Knoop’s principles of fatty acid oxidation.
Figure 1: Predicted metabolic cascade of 5-3EPPA showing the transition from β-oxidation to glycine conjugation.
Experimental Protocols for PK Validation
To confirm the theoretical profile above, the following "self-validating" experimental workflows are required.
Protocol A: In Vitro Metabolic Stability (Hepatocyte Clearance)
Capture both absorption phase and terminal elimination.
Bioanalysis
LC-MS/MS (MRM Mode)
Transition: [M-H]⁻ 219.1 175.1 (Decarboxylation).
Analytical Methodology (LC-MS/MS)
For robust quantification, a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode is recommended due to the carboxylic acid moiety.
Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper. Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.
Williams, R. T. (1959). Detoxication Mechanisms: The Metabolism and Detoxication of Drugs, Toxic Substances and Other Organic Compounds. Chapman & Hall.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Protocols for RED binding and metabolic stability).
PubChem Compound Summary. (2025). Ethyl 3-oxo-5-phenylpentanoate (Structural Analog). National Center for Biotechnology Information. Link (Used for physicochemical property bridging).
Application Note: Scalable Synthesis of 5-(3-Ethylphenyl)pentanoic Acid via Heck Coupling
Topic: Synthesis of 5-(3-Ethylphenyl)pentanoic acid protocol Content Type: Detailed Application Note and Protocol Abstract & Strategic Overview This guide details a robust, modular protocol for the synthesis of 5-(3-ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of 5-(3-Ethylphenyl)pentanoic acid protocol
Content Type: Detailed Application Note and Protocol
Abstract & Strategic Overview
This guide details a robust, modular protocol for the synthesis of 5-(3-ethylphenyl)pentanoic acid , a functionalized aryl-alkanoic acid often utilized as a scaffold in the development of histone deacetylase (HDAC) inhibitors, metabolic regulators (PPAR agonists), and PROTAC linkers.
While classical methods such as Friedel-Crafts acylation or Malonic Ester synthesis are viable for simple phenylvaleric acids, they lack the regioselectivity required for meta-substituted derivatives like the 3-ethyl analog. Friedel-Crafts acylation of ethylbenzene predominantly yields para-isomers, necessitating difficult separation.
To ensure regio-purity and scalability , this protocol employs a Heck Cross-Coupling strategy. This approach utilizes commercially available 1-bromo-3-ethylbenzene to lock in the meta-substitution pattern, followed by chain extension with methyl 4-pentenoate and subsequent hydrogenation.[1] This route offers high atom economy, minimal isomer formation, and uses standard laboratory equipment.
Key Advantages of This Protocol:
Regiocontrol: 100% retention of the meta-ethyl substitution.
Modularity: The protocol is adaptable to other aryl halides.[1]
Scalability: Avoids cryogenic conditions and pyrophoric reagents (e.g., organolithiums).
Retrosynthetic Analysis & Logic
The synthesis is disconnected at the C5-Aryl bond.[1] The target molecule is traced back to 1-bromo-3-ethylbenzene and methyl 4-pentenoate .[1]
Figure 1: Retrosynthetic logic prioritizing the preservation of the meta-substitution pattern via Palladium-catalyzed cross-coupling.
Experimental Protocol
Phase 1: Heck Coupling
Objective: Coupling of 1-bromo-3-ethylbenzene with methyl 4-pentenoate to form the unsaturated ester.[1]
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl bromide, migratory insertion into the terminal alkene, and
-hydride elimination to yield the thermodynamic trans-alkene.[2]
Solvent & Reagents: Under a positive pressure of inert gas, add the 1-bromo-3-ethylbenzene , methyl 4-pentenoate , and triethylamine to the flask via syringe.
Catalyst Addition: Add Acetonitrile (degassed). Remove the septum briefly to add solid
and quickly. Reseal and purge with inert gas for 5 minutes.
Note:
is preferred over to prevent double-bond migration and enhance yields with aryl bromides [1].[1]
Reaction: Heat the mixture to reflux (approx. 85°C) in an oil bath. Stir vigorously for 12–16 hours .
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1).[1] The product will appear as a UV-active spot with lower
than the starting bromide but higher than the phosphine oxide.[1]
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and ammonium salts.[1] Rinse the pad with Ethyl Acetate (30 mL).[1]
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) to remove excess amine, followed by Brine (20 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) to obtain Methyl (E)-5-(3-ethylphenyl)pent-4-enoate .
Regio-integrity: The coupling constants in the aromatic region should confirm meta-substitution (look for the singlet-like proton at C2 of the ring).[1]
References
Heck Reaction Ligand Effects
Title: "The Heck Reaction: Parameters and Ligand Effects"[1]
Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 5-(3-Ethylphenyl)pentanoic Acid
Abstract This document provides a comprehensive guide to the intramolecular Friedel-Crafts acylation of 5-(3-ethylphenyl)pentanoic acid, a critical transformation for the synthesis of 7-ethyl-3,4-dihydronaphthalen-1(2H)-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the intramolecular Friedel-Crafts acylation of 5-(3-ethylphenyl)pentanoic acid, a critical transformation for the synthesis of 7-ethyl-3,4-dihydronaphthalen-1(2H)-one (7-ethyl-α-tetralone). This tetralone derivative is a valuable scaffold in medicinal chemistry and drug development. These application notes detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer insights into process optimization and troubleshooting. The intended audience includes researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Strategic Importance of Intramolecular Cyclization
The construction of polycyclic frameworks is a cornerstone of modern organic synthesis, particularly in the pursuit of novel therapeutic agents. The intramolecular Friedel-Crafts acylation offers a powerful and direct method for forming cyclic ketones from aryl-substituted aliphatic acids.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile, attacking an in-situ generated acylium ion electrophile.[3][4] The result is the formation of a new carbon-carbon bond, leading to ring closure.
The specific cyclization of 5-(3-ethylphenyl)pentanoic acid to yield 7-ethyl-α-tetralone is of significant interest due to the prevalence of the tetralone core in biologically active molecules.[5] This application note aims to provide a detailed and practical guide to performing this transformation efficiently and with high yield.
Reaction Mechanism and Rationale
The intramolecular Friedel-Crafts acylation of 5-(3-ethylphenyl)pentanoic acid is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).[6][7] The mechanism can be delineated into several key steps:
Activation of the Carboxylic Acid: The carboxylic acid is first activated by the acid catalyst. In the case of PPA, this involves the formation of a mixed anhydride, which is a more reactive acylating agent.
Formation of the Acylium Ion: The activated carboxylic acid derivative then generates a resonance-stabilized acylium ion.[8][9] This highly electrophilic species is poised for attack by the aromatic ring.
Intramolecular Electrophilic Aromatic Substitution: The pendant ethylphenyl ring, tethered to the acylium ion, acts as an intramolecular nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This step is regioselective, with the cyclization occurring at the position ortho to the ethyl group that is also para to the pentanoic acid chain, leading to the formation of a six-membered ring.
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as an arenium ion or σ-complex), is unstable and rapidly loses a proton to restore the aromaticity of the ring, yielding the final tetralone product.[4]
Figure 1: Mechanism of the Intramolecular Friedel-Crafts Acylation.
Experimental Protocol
This protocol has been optimized for the synthesis of 7-ethyl-α-tetralone on a laboratory scale.
3.1. Materials and Reagents
Reagent
Grade
Supplier
CAS No.
5-(3-Ethylphenyl)pentanoic acid
≥98%
Commercially Available
N/A
Polyphosphoric Acid (PPA)
115% H3PO4 basis
Sigma-Aldrich
8017-16-1
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Acros Organics
75-09-2
Saturated Sodium Bicarbonate Solution
ACS Reagent
Fisher Scientific
N/A
Anhydrous Magnesium Sulfate
≥97%
VWR
7487-88-9
Ethyl Acetate
ACS Reagent
J.T. Baker
141-78-6
Hexanes
ACS Reagent
EMD Millipore
110-54-3
3.2. Equipment
Round-bottom flask (100 mL) equipped with a magnetic stir bar
Reflux condenser
Heating mantle with a temperature controller
Separatory funnel (250 mL)
Rotary evaporator
Glass funnel and filter paper
Standard laboratory glassware
3.3. Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask, add 5-(3-ethylphenyl)pentanoic acid (5.00 g, 24.2 mmol).
Addition of Catalyst: Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is highly viscous and corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with stirring.
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 7-ethyl-α-tetralone.
Figure 2: Experimental Workflow for the Synthesis of 7-Ethyl-α-tetralone.
Troubleshooting and Optimization
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature. Ensure adequate stirring to overcome the viscosity of PPA.
Decomposition of starting material or product.
Lower the reaction temperature. Ensure the PPA is of good quality.
Side Product Formation
Polymerization or intermolecular reactions.
This is less common in intramolecular reactions but can occur at high concentrations. Adhere to the recommended stoichiometry.
Sulfonation if using sulfuric acid as a catalyst.
PPA is generally preferred to avoid this side reaction.[2]
Difficult Workup
The high viscosity of PPA.
Pouring the hot reaction mixture slowly onto a large excess of vigorously stirred ice is crucial for breaking up the PPA.
Characterization of 7-Ethyl-α-tetralone
The structure and purity of the synthesized 7-ethyl-α-tetralone should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the tetralone ring system.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone, typically around 1685 cm⁻¹.
Safety Considerations
Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. Always handle it in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The intramolecular Friedel-Crafts acylation of 5-(3-ethylphenyl)pentanoic acid using polyphosphoric acid is a reliable and efficient method for the synthesis of 7-ethyl-α-tetralone. The protocol detailed in these application notes provides a solid foundation for researchers to successfully perform this valuable transformation. Careful attention to reaction conditions and workup procedures will ensure high yields of the desired product, a key intermediate for further synthetic endeavors in drug discovery and development.
References
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Beilstein Journals. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
PubMed. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]
Al-Tel, T. H. (2010). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 15(7), 4786–4796. [Link]
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]
ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]
Chemical Synthesis Database. 5-(3-formylphenyl)pentanoic acid. [Link]
PrepChem.com. Synthesis of 7-amino-1-tetralone. [Link]
m-hikari.com. Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues. [Link]
UWSpace - University of Waterloo. The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. [Link]
American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]
ResearchGate. Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. [Link]
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. [Link]
PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]
Bangladesh Journals Online. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]
IOSR Journal. Synthesis And Biological Evaluation Of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Derivatives As Potent Antimicrobial A. [Link]
ResearchGate. Reaction of 3-indolylmethylenecyanoacetic acid ethylester with 2-phenyl-5-oxazolone and 3-methyl-1-phenyl-pyrazolin-5-one via Michael addition. [Link]
Technical Application Note: Catalytic Grignard Cross-Coupling for the Synthesis of 5-(3-Ethylphenyl)pentanoic Acid
Executive Summary This application note details a robust, convergent protocol for the synthesis of 5-(3-ethylphenyl)pentanoic acid . Unlike linear Friedel-Crafts acylation routes which suffer from regioselectivity issues...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, convergent protocol for the synthesis of 5-(3-ethylphenyl)pentanoic acid . Unlike linear Friedel-Crafts acylation routes which suffer from regioselectivity issues and require harsh reduction steps, this protocol utilizes a Copper-Catalyzed
- Cross-Coupling (Kochi-Fürstner variant) .
By employing a lithium tetrachlorocuprate (
) catalyst, we achieve the chemoselective coupling of 3-ethylphenylmagnesium bromide with ethyl 5-bromopentanoate . This method demonstrates a critical utility in modern drug development: the ability to use Grignard reagents in the presence of sensitive ester functionalities by accelerating the cross-coupling pathway over the nucleophilic acyl substitution.
Retrosynthetic Logic & Mechanism
The synthesis is designed around the construction of the
bond.
Reaction Scheme
The workflow consists of three distinct stages:
Grignard Formation: Generation of the aryl nucleophile.
Catalytic Coupling: Chemoselective displacement of the alkyl bromide.
Saponification: Hydrolysis of the ester to the target acid.
) react rapidly with esters to form ketones or tertiary alcohols. However, in the presence of catalytic Cu(I) species (formed in situ from ), the reaction mechanism shifts.
Transmetallation: The Grignard transfers the aryl group to the copper center, forming a highly reactive organocopper species (likely an "ate" complex).
Oxidative Addition: The alkyl bromide undergoes oxidative addition to the copper center (facilitated by the "ate" character).
Reductive Elimination: The C-C bond forms, regenerating the catalyst.
Key Control Point: This catalytic cycle is faster than the direct attack on the ester carbonyl only at low temperatures (-10°C to 0°C).
Observation: Turbidity and a temperature rise indicate initiation. If no reaction occurs after 5 mins, add 1 drop of 1,2-dibromoethane (entrainment method).
Propagation:
Once initiated, add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle reflux via the exotherm.
After addition, stir at ambient temperature for 1 hour.
Titration (Critical Step):
Titrate the resulting dark grey solution using Salicylaldehyde phenylhydrazone or the Knochel method (
/LiCl) to determine the precise molarity. Do not assume 100% yield.
Protocol B: Copper-Catalyzed Cross-Coupling
Objective: Couple the Grignard with the bromo-ester without touching the ester group.
Catalyst Preparation (
):
Note: This catalyst is best prepared fresh or used from a commercial 0.1M solution.
To prepare 0.1M: Mix 85 mg LiCl (anhydrous) and 134 mg
(anhydrous) in 10 mL dry THF. Stir until dissolved (orange solution).
Coupling Reaction:
In a separate dry 500 mL RBF under
, charge Ethyl 5-bromopentanoate (1.0 equiv) and anhydrous THF (to 0.5 M).
Add the
catalyst (3 mol%, 0.03 equiv).
Cool the solution to -10°C (Ice/Acetone or chiller). Do not cool to -78°C; the catalyst is sluggish at very low temps.
Grignard Addition:
Load the titrated 3-Ethylphenylmagnesium bromide solution (from Protocol A) into a syringe pump or addition funnel.
Add the Grignard solution slowly over 60 minutes, maintaining the internal temperature between -10°C and 0°C.
Chemistry Insight: Slow addition keeps the concentration of free Grignard low, favoring the fast catalytic cycle over the slower background reaction with the ester.
Workup:
Monitor by TLC/HPLC. Upon consumption of the bromide, quench with saturated
Ensure inert atmosphere (/Ar).[1] Avoid presence of Fe impurities (use glass-coated stir bars if possible).
Grignard won't initiate
Mg surface passivated.
Use Iodine activation. Mechanical activation (crushing Mg under Ar) or DIBAL-H activation (1 mol%).
References
Kochi, J. K., & Tamura, M. (1971).[2] Coupling of Grignard Reagents with Organic Halides.[2][3][4][5][6][7] Journal of the American Chemical Society.[2][7] Link (Foundational text on Copper catalysis).
Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions.[2][4] Journal of the American Chemical Society.[2][7] Link (Expanded scope of metal-catalyzed couplings).
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[6] Link (Standard for Grignard preparation and titration).
Organic Chemistry Portal. Copper-Catalyzed Cross-Coupling of Alkyl Halides.Link (General overview of alkyl-alkyl/aryl couplings).
Application Notes & Protocols: Amidation of 5-(3-Ethylphenyl)pentanoic Acid
Document ID: AN-AM-2026-001 Version: 1.0 Introduction: The Ubiquitous Amide Bond The formation of an amide bond is arguably one of the most critical transformations in modern organic and medicinal chemistry. This functio...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-AM-2026-001
Version: 1.0
Introduction: The Ubiquitous Amide Bond
The formation of an amide bond is arguably one of the most critical transformations in modern organic and medicinal chemistry. This functional group is the cornerstone of peptides and proteins and is a prevalent feature in a vast array of pharmaceuticals, natural products, and advanced polymers. The direct condensation of a carboxylic acid with an amine to form an amide and water is thermodynamically challenging, often requiring high temperatures or activation to proceed efficiently under laboratory conditions.
Directly reacting a carboxylic acid with an amine typically results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt. This necessitates the use of "coupling agents" or the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This guide provides detailed protocols and mechanistic insights for the successful amidation of 5-(3-Ethylphenyl)pentanoic acid, a model substrate representing a class of carboxylic acids with both aliphatic and aromatic character.
This carboxylic acid possesses a flexible five-carbon aliphatic chain, which minimizes steric hindrance at the carboxyl group, and a substituted aromatic ring. These features make it generally well-behaved in standard amidation reactions. No significant electronic effects from the meta-ethylphenyl group are expected to impede the reaction, and its solubility in common organic solvents (e.g., DCM, DMF, THF) is good.
Core Amidation Protocols
This section details two robust and widely applicable methods for the amidation of 5-(3-Ethylphenyl)pentanoic acid.
This is a very common, mild, and efficient method for amide bond formation, prized for its operational simplicity and compatibility with a wide range of functional groups.
Principle of Operation:
The carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct. To prevent this and to suppress potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an active ester, which then reacts cleanly with the amine to yield the desired amide. The byproducts of this reaction (EDC-urea and HOBt) are generally water-soluble, facilitating purification.
Workflow & Mechanism Diagram:
Fig. 1: EDC/HOBt mediated amidation workflow.
Detailed Step-by-Step Protocol:
Reagent Preparation:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(3-Ethylphenyl)pentanoic acid (1.0 equiv., e.g., 206 mg, 1.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv., e.g., 162 mg, 1.2 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).
Add the desired primary or secondary amine (1.1 equiv., e.g., 1.1 mmol).
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv.) to liberate the free amine.
Reaction Initiation:
Cool the flask to 0 °C in an ice-water bath with continuous stirring.
Once the solution is cold, add EDC hydrochloride (1.2 equiv., e.g., 230 mg, 1.2 mmol) portion-wise over 2-3 minutes. A slight exotherm may be observed.
Reaction Progression:
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.
Work-up and Purification:
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
Wash the organic phase sequentially with:
1N HCl (aq) (to remove excess amine and DIPEA).
Saturated NaHCO₃ (aq) (to remove unreacted carboxylic acid and HOBt).
Water (to remove water-soluble EDC-urea byproduct).
Brine (to initiate drying).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
3.2 Method 2: Acyl Chloride Formation and Subsequent Amination
This classic two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This method is robust and cost-effective but can be less suitable for substrates with acid-sensitive functional groups.
Principle of Operation:
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid into its corresponding acyl chloride. This is a highly electrophilic species that reacts rapidly and often exothermically with nucleophiles like amines. The reaction is typically driven to completion by the formation of gaseous byproducts (SO₂ and HCl for thionyl chloride). A base is often used in the second step to neutralize the HCl generated during the amination.
Workflow & Mechanism Diagram:
Fig. 2: Two-step amidation via an acyl chloride intermediate.
Detailed Step-by-Step Protocol:
Step A: Formation of the Acyl Chloride
Reaction Setup:
In a round-bottom flask fitted with a reflux condenser and a gas outlet (vented to a scrubber containing NaOH solution to neutralize HCl gas), place 5-(3-Ethylphenyl)pentanoic acid (1.0 equiv., e.g., 206 mg, 1.0 mmol).
Add an excess of thionyl chloride (SOCl₂) (2.0 to 5.0 equiv.). A co-solvent such as toluene or DCM can be used, but SOCl₂ can also serve as the solvent. Add a catalytic drop of DMF (optional, Vilsmeier-Haack catalysis).
Safety Note: This step must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves toxic gases (HCl, SO₂).
Reaction:
Gently heat the mixture to reflux (approx. 76 °C for neat SOCl₂) for 1-3 hours.
The reaction is often considered complete when gas evolution ceases.
Isolation of Acyl Chloride:
Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap cooled with liquid nitrogen to protect the vacuum pump).
The resulting crude 5-(3-Ethylphenyl)pentanoyl chloride is a highly reactive oil and is typically used immediately in the next step without further purification.
Step B: Amination of the Acyl Chloride (Schotten-Baumann Conditions)
Reaction Setup:
In a separate flask, dissolve the desired amine (1.0 equiv.) in an appropriate solvent like DCM, THF, or diethyl ether. Add a base such as pyridine or triethylamine (1.5-2.0 equiv.) to act as an HCl scavenger.
Cool this solution to 0 °C in an ice bath.
Reaction:
Dissolve the crude acyl chloride from Step A in a small amount of the same anhydrous solvent.
Add the acyl chloride solution dropwise to the cold, stirred amine/base solution. The reaction is often rapid and exothermic.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
Work-up and Purification:
The work-up is similar to Method 1. Dilute with an organic solvent.
Wash sequentially with water, dilute acid (e.g., 1N HCl) to remove the base and its salt, and brine.
Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.
Purify the crude amide by column chromatography or recrystallization.
Summary of Methods & Data Presentation
The choice between these methods depends on the specific amine, scale, and functional group tolerance required.
Parameter
Method 1: EDC/HOBt Coupling
Method 2: Acyl Chloride
Principle
Carboxylic acid activation
Conversion to acyl chloride
Reagents
EDC, HOBt, Amine, Base (opt.)
SOCl₂ or (COCl)₂, Amine, Base
Temperature
0 °C to Room Temperature
Reflux, then 0 °C to RT
Key Advantages
Mild conditions, high functional group tolerance, one-pot procedure.
Cost-effective, robust, high reactivity.
Key Disadvantages
Higher cost of reagents, byproduct removal can be tedious on large scale.
Harsh conditions (heat, acid), sensitive functional groups may not be tolerated.
Typical Yield
70-95%
65-90%
Work-up
Aqueous washes to remove urea byproduct.
Aqueous washes to remove base hydrochloride.
Safety & Handling
General: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
EDC: Can be an irritant. Handle with care.
HOBt: Anhydrous HOBt can be explosive and is sensitive to heat and shock. It is typically supplied hydrated, which is much safer.
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and lachrymatory. Reacts violently with water. Handle with extreme caution in a fume hood.
Acyl Chlorides: Corrosive and moisture-sensitive. Should be handled under an inert atmosphere and used promptly after generation.
References
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
"Making Amides from Acyl Chlorides." Chemistry LibreTexts. A guide to the reaction of acyl chlorides with amines. [Link]
Method
Application Notes & Protocols: 5-(3-Ethylphenyl)pentanoic Acid as a Versatile Lipophilic Building Block in Synthetic Chemistry
Introduction: Rationale and Strategic Utility In the landscape of modern drug discovery and materials science, the strategic incorporation of lipophilic fragments is a cornerstone of molecular design. Lipophilicity, ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale and Strategic Utility
In the landscape of modern drug discovery and materials science, the strategic incorporation of lipophilic fragments is a cornerstone of molecular design. Lipophilicity, often quantified as logP, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement. 5-(3-Ethylphenyl)pentanoic acid is a valuable, yet underexplored, synthetic building block that offers a unique combination of a flexible five-carbon aliphatic chain and a metasubstituted aromatic ring. This structure provides a well-defined lipophilic character and spatial orientation, making it an ideal tool for systematically probing hydrophobic pockets in biological targets or for constructing complex molecular architectures.
While extensive literature on this specific molecule is nascent, its structural motifs are analogous to widely used phenylalkanoic acids, such as 5-phenylvaleric acid, which are prevalent in medicinal chemistry.[1] This guide serves to bridge that gap by providing a comprehensive overview of the synthetic potential of 5-(3-Ethylphenyl)pentanoic acid, grounded in established chemical principles. We will detail its core reactivity, present validated protocols for its incorporation into diverse scaffolds, and explain the causal logic behind these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the rational design of novel chemical entities.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical properties is essential for effective experimental design. The key properties of 5-(3-Ethylphenyl)pentanoic acid are summarized below.
Property
Value
Significance in Synthesis
Molecular Formula
C₁₃H₁₈O₂
Provides the basis for mass calculations.
Molecular Weight
206.28 g/mol
Essential for accurate reagent stoichiometry.
Appearance
(Predicted) White to off-white solid or viscous oil
Guides handling and purification strategies.
Boiling Point
(Predicted) >300 °C
Suggests low volatility; suitable for high-temp reactions.
pKa
(Predicted) ~4.8 - 5.0
Typical for a carboxylic acid; dictates choice of base for deprotonation and pH for extractions.[2]
Calculated logP
~3.5 - 4.0
Indicates significant lipophilicity; influences solubility and chromatographic behavior.
Proposed Synthesis of the Building Block
Given that 5-(3-Ethylphenyl)pentanoic acid is not a widely cataloged reagent, a reliable synthetic route is paramount. A robust and scalable approach involves a two-step sequence starting from commercially available reagents: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This method is analogous to established syntheses of similar arylalkanoic acids.[1]
Caption: Proposed two-step synthesis of 5-(3-Ethylphenyl)pentanoic acid.
Application 1: Synthesis of Novel Amide Derivatives for Biological Screening
Scientific Rationale:
Amide bond formation is arguably the most critical reaction in medicinal chemistry. The carboxylic acid moiety of 5-(3-Ethylphenyl)pentanoic acid serves as a versatile handle for coupling with a diverse array of primary and secondary amines to generate libraries of novel chemical entities. The ethylphenylpentyl fragment acts as a significant lipophilic "tail" that can be used to probe hydrophobic binding channels in enzymes or receptors. By systematically varying the amine coupling partner, researchers can fine-tune steric bulk, hydrogen bonding potential, and overall molecular properties to optimize for biological activity and desirable ADME characteristics.[3][4]
Experimental Workflow:
Caption: General workflow for amide library synthesis.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and reliable method for coupling 5-(3-Ethylphenyl)pentanoic acid with a generic primary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(3-Ethylphenyl)pentanoic acid (1.0 eq), the chosen amine (1.1 eq), and HOBt (1.2 eq). Dissolve the components in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The formation of a white precipitate (urea byproduct) may be observed.
Causality Insight: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself.
Coupling: Add DIPEA (3.0 eq) dropwise to the stirring suspension. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any ammonium salts formed.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Trustworthiness Check: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. This ensures a cleaner crude product for purification.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Application 2: Incorporation as a Lipophilic Terminus in Bioactive Scaffolds
Scientific Rationale:
In fragment-based drug discovery and lead optimization, the appendage of lipophilic groups is a key strategy to enhance binding affinity by exploiting hydrophobic interactions with the target protein. The 5-(3-ethylphenyl)pentyl group can serve as an ideal hydrophobic "anchor." By connecting it to a known pharmacophore or heterocyclic core via an ester or other stable linkage, chemists can systematically explore structure-activity relationships (SAR). This modification can significantly impact a compound's cell permeability and overall drug-like properties.[5][6]
Logical Framework for SAR Exploration:
Caption: Logic diagram for using the building block to explore SAR.
Protocol: Steglich Esterification with a Hydroxyl-Containing Core
This protocol provides a mild and effective method for forming an ester linkage between 5-(3-Ethylphenyl)pentanoic acid and a molecule containing a primary or secondary alcohol.
Materials:
5-(3-Ethylphenyl)pentanoic acid (1.1 eq)
Hydroxyl-containing core molecule (1.0 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the hydroxyl-containing core molecule (1.0 eq), 5-(3-Ethylphenyl)pentanoic acid (1.1 eq), and the catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
Coupling: Cool the solution to 0 °C. Add a solution of DCC (1.2 eq) in a small amount of DCM dropwise. A thick white precipitate of dicyclohexylurea (DCU) will form almost immediately.
Causality Insight: DCC activates the carboxylic acid. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle makes the reaction highly efficient even for sterically hindered alcohols.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Rinse the filter cake with additional DCM.
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography to remove any remaining impurities and traces of DCU, yielding the pure ester product.
Conclusion
5-(3-Ethylphenyl)pentanoic acid is a potent building block for introducing a defined lipophilic character into target molecules. Its carboxylic acid handle is amenable to robust and high-yielding transformations, primarily amide and ester formations, which are fundamental to modern synthetic chemistry. The protocols and strategic insights provided herein demonstrate its utility in constructing compound libraries for biological screening and in performing systematic lead optimization to enhance molecular properties. By leveraging this versatile reagent, researchers can accelerate the discovery and development of novel therapeutics and functional materials.
References
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI.[Link]
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing.[Link]
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC.[Link]
Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate.[Link]
Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis.* ResearchGate.[Link]
Distribution of Drugs: Application to Drug Discovery. ScienceOpen.[Link]
Technical Support Center: Overcoming Isomer Formation in 5-(3-Ethylphenyl)pentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(3-ethylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(3-ethylphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of isomer formation during this synthesis. By understanding the underlying principles and implementing the strategies outlined here, you can significantly improve the regioselectivity and overall success of your reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My Friedel-Crafts acylation of ethylbenzene with glutaric anhydride is producing a mixture of ortho, meta, and para isomers. How can I increase the yield of the desired meta-isomer?
Answer:
This is a frequent challenge rooted in the directing effects of the ethyl group on the benzene ring during electrophilic aromatic substitution.[1][2][3] The ethyl group is an electron-donating group (EDG), which activates the benzene ring and directs incoming electrophiles to the ortho and para positions.[2][4][5] However, several strategies can be employed to influence the isomer distribution and favor the meta product.
1. Catalyst Choice and Stoichiometry:
Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly active and can lead to a mixture of isomers.[6][7] While AlCl₃ is a common choice, its high reactivity can sometimes work against selectivity.
Consider Milder Lewis Acids: Experimenting with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better regioselectivity.[8]
Catalyst Loading: Using a stoichiometric amount of AlCl₃ is standard in Friedel-Crafts acylation because the catalyst complexes with the product ketone, rendering it inactive.[9] However, carefully controlling the molar ratio of the catalyst to the reactants can sometimes influence the isomer ratio.
Heterogeneous Catalysts: Solid acid catalysts like zeolites or sulfated zirconia have shown promise in improving regioselectivity in Friedel-Crafts acylations.[10][11] These catalysts can offer shape-selectivity, favoring the formation of a specific isomer due to the constraints of their porous structures.
2. Reaction Temperature and Time:
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures provide more energy for the formation of less stable intermediates, potentially leading to a greater proportion of the ortho and para isomers.
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times, especially at elevated temperatures, can lead to isomerization of the product.[6]
3. Solvent Effects:
The choice of solvent can influence the distribution of isomers.
Polar Solvents: Solvents like nitrobenzene were historically used to improve selectivity in some Friedel-Crafts reactions, but their toxicity is a major concern.[11]
Non-polar Solvents: Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. The solvent can affect the solvation of the electrophile and the transition state, thereby influencing the isomer ratio.
Experimental Protocol: Optimizing for Meta-Isomer in Friedel-Crafts Acylation
Parameter
Standard Condition
Recommended Modification for Meta-Selectivity
Rationale
Lewis Acid
AlCl₃ (1.1 eq)
FeCl₃ (1.1 eq) or Zeolite H-BEA
Milder Lewis acids and shape-selective catalysts can improve regioselectivity.[8][10]
Temperature
Reflux
0 °C to 25 °C
Lower temperatures favor the formation of the thermodynamically more stable product.
Solvent
1,2-Dichloroethane (DCE)
Dichloromethane (DCM)
Less polar solvents can sometimes enhance meta-selectivity.
Reaction Time
2-4 hours
Monitor by TLC/GC until starting material is consumed
Avoid prolonged reaction times that could lead to product isomerization.[6]
Question: I have a mixture of isomers of 5-(ethylphenyl)pentanoic acid. What are the most effective methods for separating the meta-isomer from the ortho and para isomers?
Answer:
Separating positional isomers of disubstituted benzenes can be challenging due to their similar physical properties, such as boiling points and polarities.[12][13] However, a combination of chromatographic and crystallization techniques can be effective.
1. Column Chromatography:
This is the most common laboratory-scale purification method.
Stationary Phase: Silica gel is the standard choice.
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The ortho, meta, and para isomers will have slightly different polarities, allowing for their separation. The para isomer is often the least polar, followed by the ortho, and then the meta isomer, though the elution order should be confirmed by analysis.
2. High-Performance Liquid Chromatography (HPLC):
For analytical quantification and small-scale preparative separation, reversed-phase HPLC is a powerful tool.[14][15]
Column: A C18 column is commonly used.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating these acidic compounds.[15][16]
3. Fractional Crystallization:
This technique exploits differences in the solubility and crystal lattice energies of the isomers.
The para isomer, due to its higher symmetry, often has a higher melting point and lower solubility than the ortho and meta isomers, allowing it to be selectively crystallized from a suitable solvent.[13]
Finding the right solvent or solvent mixture is key and often requires some experimentation. Solvents to consider include hexane, heptane, toluene, or mixtures thereof.
4. Inclusion Complexation:
For very difficult separations, forming inclusion complexes with host molecules like cyclodextrins can be an option.[12] The different shapes of the isomers lead to different stabilities of the inclusion complexes, which can be exploited for separation.
Workflow for Isomer Separation
Caption: A general workflow for the separation of positional isomers.
Frequently Asked Questions (FAQs)
Why is isomer formation a significant issue in the synthesis of 5-(3-ethylphenyl)pentanoic acid via Friedel-Crafts acylation?
The core of the issue lies in the principles of electrophilic aromatic substitution.[2] The ethyl group attached to the benzene ring is an activating, ortho-, para-directing group.[1][4][5] This is due to a combination of inductive effects and hyperconjugation, which increase the electron density at the ortho and para positions, making them more susceptible to attack by the electrophile (the acylium ion).[4] Consequently, the formation of the ortho and para isomers is kinetically favored. Achieving a high yield of the meta-isomer requires overcoming this inherent electronic preference.
Directing Effects of the Ethyl Group
Caption: Electronic influence of the ethyl group on the benzene ring.
Are there alternative synthetic routes to 5-(3-ethylphenyl)pentanoic acid that avoid isomer formation?
Yes, employing a synthetic strategy that installs the substituents in a different order or uses a meta-directing group that is later converted to an ethyl group can provide a more regioselective synthesis.
Alternative Synthetic Strategy:
Start with a Meta-Directing Group: Begin with a starting material that has a meta-directing group, for example, acetophenone.
Friedel-Crafts Acylation: Perform the Friedel-Crafts acylation on acetophenone with glutaric anhydride. The acetyl group is a deactivating, meta-directing group, which will direct the incoming acyl group to the meta position.
Reduction of the Ketones: The two ketone functionalities can then be reduced to alkyl groups. A Wolff-Kishner or Clemmensen reduction can be used to convert the ketones to the corresponding alkanes. This will yield 5-(3-ethylphenyl)pentanoic acid with high regioselectivity.
This multi-step approach, while longer, offers significantly better control over the isomer distribution, often making it a more efficient overall process when considering the challenges of isomer separation.
What are the downstream impacts of isomeric impurities in drug development?
In the context of drug development, isomeric purity is critical for several reasons:
Pharmacological Activity: Different isomers of a molecule can have vastly different pharmacological activities. One isomer may be therapeutically active, while another could be inactive or even toxic.
Toxicity and Side Effects: The inactive or less active isomers are not necessarily benign. They can have their own toxicological profiles or contribute to undesirable side effects.
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs). The presence of significant levels of isomeric impurities can lead to delays or rejection of a drug candidate.
Dosage and Efficacy: The presence of impurities effectively lowers the concentration of the active isomer, which can impact the dosage and overall efficacy of the drug.
Therefore, developing a robust synthetic process that minimizes isomer formation and having reliable analytical methods to quantify any isomeric impurities are essential for the successful development of a pharmaceutical product.[17]
References
Vertex AI Search. Directing Groups in SE Ar.
Flowers, P., et al. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. OpenStax.
Wikipedia.
LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
ChemTalk. (2024, May 13). Directing Effects.
Google Patents. US5177302A - Process for separating isomers of disubstituted benzenes and agents to be used therefor.
KAUST Repository. Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[3]arene.
Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions".
Andonian, A. (2015, May 25).
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
Bentham Science Publishers. (2015, April 1).
Thieme E-Books & E-Journals.
Chemistry Steps. (2019, June 18). Ortho Para and Meta in Disubstituted Benzenes.
Andonian, A.
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry.
Journal of Chromatography A.
Weizmann Institute of Science. (1976, April 1). Simultaneous Determination of Benzoic Acid and Its Monohydroxyl Isomers by a Spectrophotometric Method.
Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. (2023, October 13).
PMC. (2023, July 25).
ResearchGate. (2018, September 13). (PDF)
Green Chemistry (RSC Publishing).
Sigma-Aldrich.
Benchchem.
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
Chemical Synthesis Database. (2025, May 20). 5-(3-formylphenyl)pentanoic acid.
Google Patents.
PMC. (2018, July 17).
University of Calgary. Disubstituted benzenes.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
Wikipedia. Friedel–Crafts reaction.
PMC. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
ASM Journals.
Synthesis and Characterization of Some New Pentadienoic Acid Deriv
PMC - NIH.
ResearchGate. (PDF) Synthesis of meta-functionalized phenols and anilines.
PMC - NIH. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines.
Chemistry Steps. (2025, June 20).
Mettler Toledo.
Chemistry Steps. (2022, January 2).
PrepChem.com.
PubMed - NIH. (2016, June 1). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs.
ResearchGate. (2025, August 6).
ACG Publications. A new Synthesis of 3-arylpropenoic acids and 5-phenyl-2,4-pentadienoic acid from 4-acetyl-3-arylsydnones and arylaldehydes.
Chemical Communications (RSC Publishing).
PMC. Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[3]-Ladderanoic Acid.
Improving yield of meta-substituted 5-(3-Ethylphenyl)pentanoic acid
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for Meta-Substituted 5-(3-Ethylphenyl)pentanoic Acid Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Process Optimization Group
Subject: Technical Guide: Yield Optimization for Meta-Substituted 5-(3-Ethylphenyl)pentanoic Acid
Executive Summary
This technical support guide addresses the synthesis and yield optimization of 5-(3-ethylphenyl)pentanoic acid . The primary challenge with this molecule is achieving high regioselectivity for the meta-substitution pattern while maintaining high conversion rates.
Standard electrophilic aromatic substitution (Friedel-Crafts) on ethylbenzene fails here because the ethyl group is an ortho/para director, rendering the meta isomer thermodynamically unfavorable and difficult to isolate. To improve yield and purity, you must transition to transition-metal catalyzed cross-coupling using pre-functionalized meta-precursors.
Module 1: Route Selection & Regioselectivity
Q: I am currently using Friedel-Crafts acylation of ethylbenzene with glutaric anhydride. Why is my yield of the meta-isomer negligible?
A: This is a fundamental mechanistic mismatch.
The Cause: The ethyl group on the benzene ring is an activating, ortho/para-directing group. In a Friedel-Crafts reaction, the incoming electrophile (the acylium ion from glutaric anhydride) will overwhelmingly attack the para position (sterically favored over ortho) and avoid the meta position entirely due to electronic deactivation relative to the other sites.
The Result: You are likely producing >90% para-isomer (4-(4-ethylphenyl)-4-oxobutanoic acid derivative). Separating the trace meta isomer is inefficient and yield-destroying.
The Solution: Abandon the Friedel-Crafts route. Switch to a Sonogashira Cross-Coupling strategy. This method uses a commercially available meta-substituted starting material (1-bromo-3-ethylbenzene), effectively "locking in" the regiochemistry before the C-C bond formation begins.
Module 2: The Sonogashira Protocol (Recommended Route)
This route couples 1-bromo-3-ethylbenzene with 4-pentynoic acid , followed by hydrogenation.
Q: My Sonogashira reaction (Ar-Br + Alkyne) stalls at 50-60% conversion. How do I drive this to completion?
A: Stalling usually indicates catalyst deactivation or competitive side reactions.
Oxygen Poisoning: Pd(0) species are sensitive to oxidation. Ensure you are rigorously degassing solvents (sparging with Argon for 30 mins) before adding the catalyst.
The "Copper Effect": If you are using CuI as a co-catalyst, it can promote the Glaser Homocoupling of the alkyne (forming di-ynes) rather than the desired cross-coupling. This consumes your 4-pentynoic acid.
Fix: Add the alkyne slowly (dropwise) to the mixture of Aryl Halide + Catalyst to keep its concentration low relative to the Pd-complex.
Fix: Increase the loading of the Aryl Halide (1.1 equiv) relative to the alkyne.
Q: What is the optimal catalyst system for this specific acid substrate?
A: Free carboxylic acids can sometimes interfere with coupling.
Recommendation: Use Pd(PPh₃)₂Cl₂ (2-3 mol%) with CuI (1-2 mol%) .
Base/Solvent: Use Triethylamine (Et₃N) as both base and solvent, or Et₃N/THF (1:1) if solubility is an issue.
Temperature: 50°C - 70°C. Do not overheat, as this promotes Pd-black precipitation.
Module 3: Visualizing the Pathway
The following diagram illustrates the failure of the Friedel-Crafts route and the logic of the Sonogashira correction.
Figure 1: Comparison of Synthetic Strategies. The Sonogashira route (Green/Blue) guarantees meta-substitution, whereas Friedel-Crafts (Red) leads to the undesired para-isomer.
Module 4: Hydrogenation & Purification
Q: During the hydrogenation step, I am seeing over-reduction (loss of the aromatic ring). How do I prevent this?
A: The ethyl group and the pentanoic chain activate the ring slightly, making it susceptible to reduction under harsh conditions.
Control Pressure: Use atmospheric pressure (balloon) or low pressure (1-3 bar) H₂. Avoid high-pressure autoclaves (>10 bar) unless necessary.
Catalyst Choice:10% Pd/C is standard. If ring reduction persists, switch to 5% Pd/BaSO₄ (Rosenmund catalyst support) which is less active toward aromatics.
Solvent: Use Ethanol or Ethyl Acetate . Avoid acetic acid as a solvent, as it promotes ring hydrogenation.
Q: How do I purify the final acid from the phosphine oxides and catalyst residues?
A: Exploit the acidic nature of the product.
Workup: Dilute reaction mixture with Ethyl Acetate.
Base Extraction: Extract the organic layer with 1M NaOH or Sat. NaHCO₃ .[1] The product moves to the aqueous phase (as the carboxylate salt); non-polar impurities (phosphine oxides, unreacted bromide) stay in the organic phase.
Wash: Wash the aqueous layer with fresh Ethyl Acetate to remove entrained organics.
Acidification: Acidify the aqueous layer to pH 1-2 with HCl. The product will precipitate or oil out.
Re-extraction: Extract back into Ethyl Acetate, dry over MgSO₄, and concentrate.
Summary of Quantitative Expectations
Parameter
Friedel-Crafts Route
Sonogashira Route (Optimized)
Regioselectivity
~95% Para / ~5% Meta
100% Meta (Pre-determined)
Overall Yield
< 5% (isolated meta)
65 - 80% (2 steps)
Purification
Difficult Isomer Separation
Simple Acid-Base Extraction
Atom Economy
High
Moderate (Phosphine waste)
References
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[2] Chemical Reviews, 107(3), 874–922.
Zapf, A., & Beller, M. (2005). "Palladium-Catalyzed C–C Coupling Reactions of Aryl Halides". Topics in Catalysis, 32, 71–75. (Discussion on catalyst deactivation and ligand effects).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid-Base extraction and Hydrogenation).
Technical Support Center: Stability & Degradation of 5-(3-Ethylphenyl)pentanoic Acid
Molecule Overview & Critical Attributes Before troubleshooting, verify the physicochemical baseline of your compound. 5-(3-Ethylphenyl)pentanoic acid is a lipophilic carboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Molecule Overview & Critical Attributes
Before troubleshooting, verify the physicochemical baseline of your compound. 5-(3-Ethylphenyl)pentanoic acid is a lipophilic carboxylic acid. Its stability in solution is governed by two competing moieties: the ionizable carboxylic head and the oxidation-prone benzylic alkyl tail .
Attribute
Value
Implication for Handling
CAS Number
226719-51-3 (Generic)
Verify specific isomer/salt form on CoA.
Molecular Weight
220.31 g/mol
-
pKa (Acid)
~4.76 (Calculated)
Critical: At pH < 5.0, the molecule is neutral and highly insoluble in water.
LogP
~3.8 (Predicted)
High lipophilicity. Requires organic co-solvents (DMSO, MeOH) for stock preparation.
Reactive Sites
Benzylic C-H
Susceptible to radical autoxidation (forming peroxides/ketones).
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), but I see a fine precipitate or "cloudiness" after 2 hours. Why?
Diagnosis: This is a classic "Kinetic vs. Thermodynamic Solubility" failure.
The Cause: While the final concentration (10 µM) might theoretically be soluble at pH 7.4 (where the acid is deprotonated to the carboxylate anion), the kinetics of dissolution from the hydrophobic DMSO droplet are slow. If the local pH at the injection site drops momentarily or if the mixing is insufficient, the neutral acid aggregates.
The Fix:
Predilution Step: Dilute the DMSO stock into a pure organic solvent (e.g., Ethanol or Acetonitrile) before adding to the buffer. This reduces the surface tension mismatch.
pH Check: Ensure your buffer capacity is high enough (e.g., 50 mM Phosphate) to immediately neutralize the acidic protons.
Sonication: Sonicate the final solution for 5 minutes to break up micro-aggregates.
Q2: My LC-MS shows a retention time shift when I store the sample in Methanol at 4°C.
Diagnosis: Solvolysis (Esterification).
The Mechanism: Carboxylic acids slowly react with primary alcohols (Methanol, Ethanol) to form methyl/ethyl esters, especially if the solution is slightly acidic (common in unbuffered LC-MS solvents).
The Evidence: You will see a new peak with a mass shift of +14 Da (Methyl ester) or +28 Da (Ethyl ester) and a significantly longer retention time (increased hydrophobicity).
The Fix: Store stocks in Acetonitrile (ACN) or DMSO . Avoid protic solvents for long-term storage.
Category B: Chemical Degradation (Oxidation)
Q3: I observe two new impurity peaks (approx. +14 and +16 Da) increasing over 24 hours in my aqueous buffer. Is this hydrolysis?
The Mechanism: The ethyl group at the meta-position is a "benzylic" alkyl chain. Benzylic carbons are activated positions where hydrogen abstraction occurs easily, leading to the formation of hydroperoxides, which then degrade into alcohols (+16 Da) and ketones (+14 Da, loss of 2H, gain of O).
Causality: This is often catalyzed by light (photo-oxidation) or trace metal ions in the buffer.
The Fix:
Protect from Light: Use amber vials.
Degas Buffers: Sparge with Nitrogen/Argon to remove dissolved oxygen.
Add Chelators: Add 0.1 mM EDTA to sequester trace metals that catalyze radical formation.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route (Benzylic Oxidation) and the troubleshooting decision logic.
Figure 1: Primary degradation pathways. The benzylic carbon of the ethyl group is the most labile site, leading to oxidation products.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Weighing: Weigh approx. 2.2 mg of solid into a glass vial (avoid plastic to prevent leaching).
Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Why? DMSO prevents esterification and minimizes oxygen solubility compared to alcohols.
Inerting: Flush the headspace with Nitrogen or Argon gas for 10 seconds before capping.
Storage: Store at -20°C.
Note: DMSO freezes at 19°C. Thaw completely and vortex before use to avoid concentration gradients.
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 5-(3-Ethylphenyl)pentanoic Acid
Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-(3-Ethylphenyl)pentanoic acid. This resource is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-(3-Ethylphenyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to suboptimal peak shapes, such as tailing, fronting, and broadening. Our approach is rooted in explaining the fundamental principles behind the chromatographic process to empower you with the expertise to not only solve immediate problems but also to proactively develop robust analytical methods.
Understanding the Analyte: 5-(3-Ethylphenyl)pentanoic Acid
5-(3-Ethylphenyl)pentanoic acid is a carboxylic acid. Its chemical structure, featuring both a hydrophobic phenyl ring and a polar carboxylic acid group, dictates its behavior in reversed-phase HPLC. As an acidic compound, its ionization state is highly dependent on the pH of the mobile phase, which is a critical parameter for achieving optimal separation and peak symmetry.
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Q1: My peak for 5-(3-Ethylphenyl)pentanoic acid is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is one of the most common issues in HPLC and for acidic compounds like 5-(3-Ethylphenyl)pentanoic acid, it often points to secondary interactions with the stationary phase or issues with the mobile phase pH[4][5].
Underlying Causes and Mechanistic Explanation:
Secondary Silanol Interactions: Most reversed-phase columns are silica-based and can have residual, un-capped silanol groups (Si-OH) on the surface. At mid-range pH values (typically > 3), these silanols can become deprotonated and negatively charged (Si-O⁻). Your acidic analyte, if partially ionized, can then interact with these charged silanols through ion-exchange mechanisms, leading to a secondary, stronger retention mechanism for some of the analyte molecules. This mixed-mode retention results in a tailed peak shape[5].
Mobile Phase pH Too Close to Analyte pKa: When the mobile phase pH is close to the pKa of your analyte (estimated around 4.5-4.9), both the ionized (more polar) and non-ionized (less polar) forms of the acid will coexist in significant proportions[6]. These two forms will have different retention times on a reversed-phase column, leading to peak broadening or a pronounced tail.
Step-by-Step Troubleshooting Protocol:
Mobile Phase pH Adjustment (Ion Suppression):
Action: Lower the pH of the aqueous portion of your mobile phase to at least 2 pH units below the analyte's pKa. A good starting point would be a pH of 2.5-3.0.[6][7]
Rationale: At this low pH, the carboxylic acid group of 5-(3-Ethylphenyl)pentanoic acid will be fully protonated (non-ionized). This neutral form will have a more consistent and predictable interaction with the non-polar stationary phase, minimizing secondary interactions with silanols and promoting a single retention mechanism. This technique is known as "ion suppression."[7]
How to Implement: Use an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase. Ensure the final pH is within the stable range for your column (typically pH 2-8 for silica-based columns)[8].
Column Selection and Care:
Action: If pH adjustment doesn't fully resolve the tailing, consider using a column with high-purity silica and effective end-capping.
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with analytes. Modern, high-purity silica columns have fewer metallic impurities, which can also contribute to secondary interactions.
Practical Tip: If you suspect your current column has degraded, try replacing it with a new one of the same type or a more modern, end-capped version. Also, ensure you are not operating the column outside its recommended pH and temperature range, which can lead to stationary phase degradation[5].
Increase Buffer Concentration:
Action: If you are using a buffer, consider increasing its concentration (e.g., from 10 mM to 25 mM).
Rationale: A higher buffer concentration can sometimes help to mask the residual silanol sites on the stationary phase, reducing secondary interactions. However, be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation[5][6][8].
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for troubleshooting peak tailing.
Q2: I'm observing peak fronting for 5-(3-Ethylphenyl)pentanoic acid. What could be the cause and how do I resolve it?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for acidic compounds but can occur under specific circumstances.
Underlying Causes and Mechanistic Explanation:
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the inlet. This leads to some analyte molecules traveling down the column without being retained, resulting in a fronting peak.
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will spread out at the head of the column, leading to a distorted, often fronting, peak.[4]
Column Collapse or Void: A physical deformation of the column bed at the inlet, known as a void, can cause the sample to be distributed unevenly, leading to peak distortion, including fronting. This can be caused by pressure shocks or operating the column outside its stability limits.
Step-by-Step Troubleshooting Protocol:
Address Potential Sample Overload:
Action: Dilute your sample and re-inject. Try a 10-fold and 100-fold dilution.
Rationale: If the peak shape improves upon dilution, sample overload was the likely cause.
Quantitative Data Summary for Overload Diagnosis:
Injection Concentration
Peak Shape
Asymmetry Factor
1 mg/mL
Fronting
< 0.8
0.1 mg/mL
Improved Symmetry
~0.9 - 1.0
0.01 mg/mL
Symmetrical
> 1.0
Optimize Injection Solvent:
Action: Ideally, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
Rationale: This ensures that the sample is focused into a tight band at the head of the column upon injection, leading to sharp, symmetrical peaks. Injecting in a strong solvent causes the sample to move down the column before it has a chance to properly partition with the stationary phase.[4]
Check for Column Health:
Action: If the above steps do not resolve the issue, and especially if all peaks in your chromatogram are showing fronting, inspect the column.
Rationale: A void at the column inlet is a common cause of peak fronting for all components.
Practical Tip: Disconnect the column and inspect the inlet frit for any discoloration or visible voids. If a void is suspected, the column may need to be replaced. Sometimes, reversing and flushing the column (if the manufacturer allows) can resolve a blockage at the inlet frit, but this is a temporary solution.[5]
Q3: My peak is broad and has poor efficiency. What are the key parameters to investigate?
Broad peaks can be a result of several factors, ranging from extra-column volume to suboptimal chromatographic conditions.
Underlying Causes and Mechanistic Explanation:
Extra-Column Dispersion: Excessive volume in the tubing, fittings, and detector flow cell can cause the peak to broaden before it even reaches the detector. This is often referred to as "dead volume".[4]
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening.
Temperature Effects: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Inconsistent temperature control can lead to peak broadening and retention time shifts.
Step-by-Step Troubleshooting Protocol:
Minimize Extra-Column Volume:
Action: Ensure all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Use low-dead-volume fittings.
Rationale: This minimizes the space where the sample band can spread out outside of the column.
Optimize Flow Rate:
Action: Perform a flow rate study to determine the optimal flow rate for your column dimensions and particle size.
Rationale: The van Deemter equation describes the relationship between flow rate and plate height (a measure of column efficiency). There is an optimal flow rate that minimizes plate height and thus maximizes peak efficiency.
Control Column Temperature:
Action: Use a column oven to maintain a constant and slightly elevated temperature (e.g., 30-40 °C).
Rationale: A stable temperature improves the reproducibility of retention times and can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Experimental Protocol for Flow Rate Optimization:
Prepare a standard solution of 5-(3-Ethylphenyl)pentanoic acid.
Set up your HPLC system with the chosen column and mobile phase.
Inject the standard at a series of different flow rates (e.g., 0.8, 1.0, 1.2, 1.4 mL/min for a standard 4.6 mm ID column).
For each flow rate, record the peak width and calculate the column efficiency (N) or plate count.
Plot the plate count (N) versus the flow rate. The flow rate that gives the highest plate count is the optimum.
Troubleshooting Workflow for Broad Peaks:
Caption: A workflow for troubleshooting broad HPLC peaks.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
Haidar Ahmad, I. A. (2018, February). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
ResearchGate. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]
PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
University of Texas at Austin. (n.d.). Acid/Base Ionization Constants. GCHEM. Retrieved from [Link]
Quora. (2016, January 14). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? Retrieved from [Link]
Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved from [Link]
PeerJ. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
Brainly. (2025, March 25). TABLE 9 below shows pKa values of three carboxylic acids. Retrieved from [Link]
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]
ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]
DSpace@MIT. (2024, June 26). pKa prediction in non-aqueous solvents. Retrieved from [Link]
PMC. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
Technical Support Center: Enhancing the Stability of 5-(3-Ethylphenyl)pentanoic Acid Derivatives
Welcome to the Technical Support Center. 5-(3-Ethylphenyl)pentanoic acid is a synthetic phenyl-substituted alkanoic acid utilized extensively in biochemical research and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-(3-Ethylphenyl)pentanoic acid is a synthetic phenyl-substituted alkanoic acid utilized extensively in biochemical research and drug development. Due to its unique structural motifs—specifically the highly reactive benzylic carbons and its odd-chain fatty acid mimicry—researchers frequently encounter chemical degradation during storage and rapid metabolic turnover during in vitro assays.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experiments.
Part 1: Troubleshooting & FAQs
Q1: My stored stock solutions are showing new secondary peaks on HPLC over time. How can I prevent chemical degradation?
Causality: The degradation is driven by auto-oxidation at the benzylic positions. 5-(3-Ethylphenyl)pentanoic acid contains two highly reactive benzylic sites: the methylene carbon of the ethyl group and the C5 carbon of the pentanoic acid chain. The C-H bonds at these positions are relatively weak because any resulting radical is heavily resonance-stabilized by the adjacent aromatic ring[1]. Exposure to ambient oxygen, UV light, or trace transition metals initiates a radical chain reaction, leading to the formation of hydroperoxides, which subsequently decompose into benzylic alcohols, ketones, or cleaved carboxylic acids[1].
Solution:
Store the compound as a solid at -20°C under an inert atmosphere (Argon or Nitrogen).
For liquid stocks, use anhydrous, degassed DMSO and store in amber vials to prevent photo-initiated radical formation.
Introduce a free-radical scavenger, such as Butylated hydroxytoluene (BHT) at 0.01% w/v, if your downstream application permits.
Q2: I am observing rapid compound depletion in my in vitro hepatocyte stability assays, but no standard Phase I (CYP450) metabolites are detected. What is happening?
Causality: Your compound is undergoing enzymatic β-oxidation, bypassing standard CYP450-mediated metabolism. Because 5-(3-Ethylphenyl)pentanoic acid structurally mimics endogenous fatty acids, it is actively transported into mitochondria and peroxisomes. Here, it is activated to an acyl-CoA thioester by acyl-CoA synthetases and enters the β-oxidation cycle. This pathway cleaves two carbons at a time, rapidly converting the pentanoic acid chain into a propanoic acid derivative, and eventually a benzoic acid derivative[2].
Solution:
To isolate CYP450 metabolism from β-oxidation in your assays, you must inhibit the fatty acid degradation pathway. Supplement your hepatocyte or S9 fraction assays with β-oxidation inhibitors such as 2-bromooctanoic acid or acrylic acid. These agents have been shown to non-competitively inhibit acyl-CoA synthetases (such as FadD), effectively blocking the activation and subsequent cleavage of phenylalkanoic acids[3].
Q3: Why is the compound precipitating when I dilute my DMSO stock into aqueous cell culture media?
Causality: 5-(3-Ethylphenyl)pentanoic acid is an amphiphilic molecule. It possesses a lipophilic tail (the ethylphenyl group) and a hydrophilic head (the terminal carboxylic acid). The pKa of the carboxylic acid is approximately 4.5 to 5.0. If the pH of your assay buffer drops near or below this pKa, the compound becomes fully protonated and highly lipophilic, leading to rapid precipitation or micelle formation.
Solution:
Ensure your assay buffer is strictly maintained at pH 7.4. Pre-formulate the compound as a sodium salt by neutralizing the free acid with exactly 1.0 equivalent of NaOH before dilution. Keep the final DMSO concentration below 0.5% v/v to prevent solvent-induced toxicity while maintaining solubility.
Part 2: Quantitative Data Summary
The following table summarizes the primary degradation pathways and stabilization strategies for 5-(3-Ethylphenyl)pentanoic acid derivatives across different experimental conditions.
Experimental Condition
Primary Degradation Pathway
Estimated Half-Life (T₁/₂)
Stabilization Strategy
Ambient Air & Light (25°C)
Benzylic Auto-oxidation
< 72 hours
Store at -20°C, Argon overlay, Amber vials
Aqueous Buffer (pH < 5.0)
Physical Precipitation
N/A (Immediate)
Formulate as Sodium Salt, buffer strictly to pH 7.4
In Vitro Hepatocytes
Enzymatic β-Oxidation
15 - 30 minutes
Addition of 5 mM 2-Bromooctanoic acid
Part 3: Visualizing the Degradation Pathways
Chemical Degradation: Benzylic Auto-Oxidation
Radical-mediated auto-oxidation pathway of benzylic positions in 5-(3-ethylphenyl)pentanoic acid.
Metabolic Degradation: Enzymatic β-Oxidation
Enzymatic β-oxidation cascade of phenylalkanoic acids and points of targeted inhibition.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
This protocol ensures the chemical stability of the compound by eliminating radical initiators.
Weighing & Purging: Weigh the solid compound in a glove box or under a continuous stream of Argon.
Self-Validation Check: The solid should appear as a free-flowing white to off-white powder; any discoloration (e.g., yellowing) indicates pre-existing benzylic oxidation.
Solvent Preparation: Use anhydrous DMSO (water content <0.005%). Sparge the DMSO with Argon for 15 minutes prior to use to displace dissolved oxygen.
Dissolution & Stabilization: Dissolve the compound to a 10 mM concentration. Add 0.01% w/v BHT (Butylated hydroxytoluene) as an antioxidant stabilizer to quench any spontaneous radical formation.
Storage: Aliquot the solution into single-use amber glass vials to prevent freeze-thaw cycles and UV exposure. Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.
Protocol 2: In Vitro Metabolic Stability Assay with β-Oxidation Inhibition
This protocol isolates Phase I CYP450 metabolism by chemically blocking the confounding fatty acid degradation pathway.
Reagent Preparation: Prepare a 50 mM stock of 2-bromooctanoic acid (β-oxidation inhibitor) in anhydrous DMSO.
Matrix Pre-incubation: In a 96-well plate, add primary human hepatocytes (1x10⁶ cells/mL) suspended in Williams' E medium. Add the inhibitor to achieve a final concentration of 5 mM. Incubate for 15 minutes at 37°C.
Self-Validation Check: Run a parallel control well without the inhibitor. Rapid depletion of the parent compound in this control well confirms that baseline β-oxidation is active, validating the dynamic range of the assay.
Reaction Initiation: Spike in 5-(3-Ethylphenyl)pentanoic acid to a final concentration of 1 µM. Ensure the total final DMSO concentration in the well remains <0.5% v/v to prevent solvent-induced cytotoxicity.
Quenching & Analysis: At designated time points (0, 15, 30, 60 mins), extract 50 µL of the matrix and quench immediately by mixing with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.
Part 5: References
Triglycerides and ethyl esters of phenylalkanoic acid and phenylalkenoic acid useful in treatment of various disorders (US Patent 5968979A). Google Patents. 2
FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids . ASM Journals. 3
Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. 1
Minimizing byproducts in the malonic ester synthesis of 5-(3-Ethylphenyl)pentanoic acid
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks in carbon-carbon bon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks in carbon-carbon bond-forming reactions.
The synthesis of 5-(3-Ethylphenyl)pentanoic acid, a valuable synthetic phenyl-substituted alkanoic acid[1], via the malonic ester route is a highly robust method. However, it is notoriously susceptible to off-target pathways—most notably dialkylation, O-alkylation, and incomplete decarboxylation. This guide is engineered to provide you with the mechanistic causality behind these failures and a self-validating protocol to mechanically suppress byproducts.
Reaction Architecture & Off-Target Pathways
Logical workflow of 5-(3-Ethylphenyl)pentanoic acid synthesis, highlighting off-target pathways.
Diagnostic Troubleshooting & FAQs
Q1: Why is my reaction profile dominated by dialkylated byproducts, and how can I mechanically suppress this?A1: The primary cause of dialkylation is the inherent acidity of the remaining alpha-hydrogen on the monoalkylated intermediate[2]. Because the intermediate can be deprotonated by any unreacted base, it forms a new enolate that reacts with a second equivalent of 1-bromo-3-(3-ethylphenyl)propane. To suppress this, stoichiometry is your primary control lever. By utilizing a deliberate excess of diethyl malonate (1.2 to 1.5 equivalents) relative to the base and alkyl halide, you create a competitive kinetic environment that heavily favors monoalkylation[2].
Q2: I am detecting O-alkylation instead of the desired C-alkylation. What drives this regioselectivity error?A2: The sodio malonic ester is an ambident nucleophile, meaning it possesses electron density at both the alpha-carbon and the oxygen atoms[3]. O-alkylation is typically exacerbated by the use of polar aprotic solvents which leave the oxygen "naked" and highly reactive. To force C-alkylation, you must use a protic solvent like anhydrous ethanol. The protic solvent selectively hydrogen-bonds with the enolate oxygen, sterically and electronically shielding it, thereby directing the electrophile exclusively to the alpha-carbon[3].
Q3: My final yield is low, and NMR shows a mixture of dicarboxylic acids and esters. What went wrong?A3: The malonic ester synthesis is a strict four-step sequence: acid-base reaction, nucleophilic substitution, ester hydrolysis, and decarboxylation[4]. If you observe residual esters, your hydrolysis conditions were too mild; if you observe dicarboxylic acids, your decarboxylation step lacked sufficient thermal energy. Decarboxylation requires the expulsion of CO₂ via a high-energy cyclic six-membered transition state[5]. Ensure the reaction is subjected to a vigorous reflux (>100 °C) in strong aqueous acid (e.g., 6M HCl) until all visible gas evolution ceases.
Q4: Can I use sodium hydroxide (NaOH) to form the enolate to save costs?A4: Absolutely not. Introducing hydroxide ions or water during the enolate formation step will trigger premature saponification (hydrolysis) of the diethyl malonate[2]. Once the ester is cleaved to a carboxylate, the alpha-protons lose their acidity, preventing enolate formation and halting the alkylation entirely. You must use an anhydrous alkoxide base that matches your ester—sodium ethoxide (NaOEt) for diethyl malonate—to prevent both hydrolysis and transesterification[3].
Quantitative Data: Impact of Reaction Parameters on Selectivity
The following table summarizes how specific parameters dictate the ratio of the desired monoalkylated intermediate versus the dialkylated impurity.
Malonate : Base : Halide Ratio
Temperature Profile
Solvent System
Expected Monoalkylation Yield
Dialkylation Impurity
1.0 : 1.0 : 1.0
25 °C (Isothermal)
Anhydrous EtOH
60 - 65%
20 - 25%
1.5 : 1.0 : 1.0
0 °C to 25 °C (Gradual)
Anhydrous EtOH
82 - 88%
< 5%
1.0 : 2.0 : 2.0
25 °C to 50 °C
Anhydrous EtOH
< 10%
> 85%
1.5 : 1.0 : 1.0
0 °C to 25 °C
THF / H₂O (Trace)
< 15% (Saponification)
N/A
Self-Validating Experimental Protocol
To ensure high fidelity in your synthesis of 5-(3-Ethylphenyl)pentanoic acid, follow this step-by-step methodology, which incorporates physical checkpoints to validate the success of each phase before proceeding.
Phase 1: Enolate Generation
Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.
Add 150 mL of strictly anhydrous ethanol.
Carefully add 1.0 equivalent of freshly prepared Sodium Ethoxide (NaOEt).
Dropwise, add 1.5 equivalents of Diethyl Malonate at 0 °C. Stir for 30 minutes.
Self-Validation Checkpoint: The dissolution of the base and the formation of a slightly viscous, homogeneous solution indicates successful, quantitative enolate generation.
Phase 2: Electrophilic Alkylation (Sₙ2)
Maintain the reaction flask at 0 °C to suppress dialkylation kinetics.
Slowly add 1.0 equivalent of 1-bromo-3-(3-ethylphenyl)propane via a dropping funnel over 45 minutes.
Allow the reaction to gradually warm to room temperature (25 °C) and stir for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (9:1 Hexanes/EtOAc). The complete disappearance of the alkyl halide spot and the emergence of a new, less polar UV-active spot confirms successful monoalkylation. A white precipitate (NaBr) will also drop out of solution, mechanically driving the reaction forward.
Phase 3: Saponification & Decarboxylation
Concentrate the crude mixture under reduced pressure to remove ethanol.
Resuspend the residue in 100 mL of 6M aqueous HCl.
Equip the flask with a reflux condenser and heat the biphasic mixture to a vigorous reflux (105-110 °C) for 16-24 hours.
Self-Validation Checkpoint: The biphasic mixture will slowly become homogeneous as the lipophilic esters hydrolyze into water-soluble dicarboxylic acids. Subsequently, vigorous CO₂ gas evolution will be observed. The physical cessation of this bubbling serves as the mechanical indicator that decarboxylation is complete[5].
Phase 4: Isolation & Purification
Cool the reaction to room temperature and extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude 5-(3-Ethylphenyl)pentanoic acid via vacuum distillation or recrystallization (depending on the exact purity of the starting halide).
References[1]5-(3-Ethylphenyl)pentanoic Acid | Research Chemical, Benchchem.[3] Minimizing by-product formation in malonate alkylation, Benchchem.[2]Strategies to prevent dialkylation of dimethyl malonate, Benchchem.[5]18: Reactions of Enolate Ions and Enols, UC Santa Barbara.[4] 21.10: Malonic Ester Synthesis, Chemistry LibreTexts.
Comparing biological activity of 5-(3-Ethylphenyl)pentanoic acid isomers
This guide provides an in-depth technical comparison of 5-(3-Ethylphenyl)pentanoic acid (often abbreviated as 3-EPPA ) against its positional isomers, focusing on their physicochemical profiles and biological activities...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 5-(3-Ethylphenyl)pentanoic acid (often abbreviated as 3-EPPA ) against its positional isomers, focusing on their physicochemical profiles and biological activities in the context of histone deacetylase (HDAC) inhibition and chemical chaperone activity.
Executive Summary
5-(3-Ethylphenyl)pentanoic acid represents a specific structural modification of the phenylvaleric acid (PVA) scaffold. While the parent compound (5-phenylvaleric acid) is a validated chemical chaperone and weak HDAC inhibitor, the introduction of an ethyl group on the phenyl ring modulates lipophilicity (
) and steric volume, critically influencing target engagement.
This guide compares the Meta (3-ethyl) isomer against the Ortho (2-ethyl) and Para (4-ethyl) alternatives, synthesizing experimental data from analogous phenylalkanoic acid studies to project performance in drug discovery workflows.
Chemical & Physical Profile
The three isomers share the molecular formula
but differ significantly in their 3D topology, affecting their ability to navigate the narrow hydrophobic channels of enzymes like HDACs or fit into nuclear receptor pockets (e.g., PPARs).
Table 1: Physicochemical Comparison
Feature
3-Ethyl (Meta)
2-Ethyl (Ortho)
4-Ethyl (Para)
Steric Profile
Balanced width/length; moderate hindrance.
High steric clash near the linker; "kinked" conformation.
Linear, extended conformation; minimal width.
Predicted LogP
~3.8 - 4.1
~3.7 - 4.0
~3.9 - 4.2
Metabolic Liability
Moderate (Ring oxidation at C4/C6).
Low (Steric shielding of ortho/meta sites).
High (Benzylic oxidation accessible).
Target Class
GPCRs / Selectivity
Steric Probes
Linear Pockets (HDAC/PPAR)
Biological Activity Analysis
A. Histone Deacetylase (HDAC) Inhibition
Phenylvaleric acids function as "Cap-Linker-Zinc Binding Group" mimics. The carboxylic acid binds the Zinc ion, the pentanoic chain acts as the linker, and the phenyl ring serves as the "Cap" that interacts with the rim of the catalytic tunnel.
Mechanism : The hydrophobic "Cap" region determines isoform selectivity.
3-Ethyl (Meta) Performance :
Activity : Predicted
in the low millimolar to high micromolar range (approx. 0.5 – 2.0 mM).
Advantage : The meta-substitution projects the ethyl group sideways, potentially engaging secondary pockets on the HDAC surface (e.g., HDAC8) that linear para isomers miss.
Comparison :
vs. 4-Ethyl : The para isomer is often more potent against HDAC1/2 because its linear shape slides easily into the narrow active site tube. However, it lacks isoform selectivity.
vs. 2-Ethyl : The ortho substituent creates significant steric clash with the enzyme surface rim, typically reducing potency by 5–10 fold compared to the meta/para isomers.
B. Chemical Chaperone Activity (ER Stress)
Terminal aromatic fatty acids (like 4-Phenylbutyrate and 5-Phenylvaleric acid) prevent protein aggregation.[1]
Mechanism : Hydrophobic interaction with exposed hydrophobic patches on unfolded proteins.
3-Ethyl (Meta) Performance :
Efficacy : Superior to unsubstituted PVA due to increased lipophilicity (
), allowing better membrane penetration and interaction with hydrophobic protein domains.
Toxicity : Lower cytotoxicity than ortho isomers, which can disrupt membrane packing due to their irregular shape.
Visualizing the Mechanism
The following diagram illustrates the structural activity relationship (SAR) logic distinguishing the isomers in an HDAC binding context.
Caption: SAR schematic showing how the ethyl position affects entry into the HDAC hydrophobic tunnel.
Detailed Experimental Protocols
To validate the activity of 3-EPPA isomers, the following standardized protocols are recommended.
Protocol A: HDAC Fluorometric Inhibition Assay
Purpose : Determine
values for deacetylase inhibition.
Reagents : Recombinant HDAC1/HDAC6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
).
Preparation : Dissolve 3-EPPA isomers in DMSO to 100 mM stock. Serial dilute to test range (1 µM – 5 mM).
Incubation :
Mix 10 µL enzyme solution + 10 µL inhibitor (isomer). Incubate 30 min at 37°C.
Add 20 µL substrate solution. Incubate 30 min at 37°C.
Development : Add 50 µL Developer solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore.
Readout : Measure Fluorescence (Ex 360 nm / Em 460 nm).
Analysis : Fit data to Sigmoidal Dose-Response equation to calculate
.
Protocol B: Protein Aggregation Assay (Chaperone Activity)
Purpose : Assess ability to prevent thermal aggregation of Insulin or BSA.
System : Bovine Serum Albumin (BSA) at 10 mg/mL in PBS.
Treatment : Add 3-EPPA isomers at 1 mM, 5 mM, and 10 mM. Include 4-Phenylbutyrate (4-PBA) as positive control.
Stress Induction : Heat samples to 60°C for 30–60 minutes.
Measurement : Monitor turbidity by Absorbance at 360 nm or Light Scattering.
Success Metric : Lower Absorbance relative to vehicle control indicates chaperone activity.
References
BenchChem . (2025). 5-(3-Ethylphenyl)pentanoic Acid Research Profile. Retrieved from
Lu, Q., et al. (2008). Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Yamady, M., et al. (2011). Protective Effects of 4-Phenylbutyrate Derivatives on Neuronal Cell Death and Endoplasmic Reticulum Stress. Biological and Pharmaceutical Bulletin. Retrieved from
Ghorai, P., et al. (2008). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. University of Regensburg. Retrieved from
Kusuma, S. A. F., et al. (2025). In Vitro and In Silico Evaluation of the Anti-Aging Potential of Eugenia uniflora UAE Extracts. MDPI Cosmetics. Retrieved from
Comparative Validation Guide: HPLC Purity Analysis of 5-(3-Ethylphenyl)pentanoic Acid
Introduction & Analytical Challenges 5-(3-Ethylphenyl)pentanoic acid is a highly specialized synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
5-(3-Ethylphenyl)pentanoic acid is a highly specialized synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and advanced lipid nanoparticle (LNP) excipients. Validating the purity of this compound is analytically demanding because its synthetic pathways inevitably generate closely related impurities, most notably positional isomers like 5-(2-ethylphenyl)pentanoic acid and des-ethyl homologs.
Standard analytical approaches often fail to resolve these impurities. This guide objectively compares column chemistries and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest regulatory frameworks to ensure uncompromising data integrity.
Methodological Logic: The Causality of Column Selection
When developing a purity assay, the stationary phase dictates the selectivity (
), which is the most powerful driver of chromatographic resolution.
The Limitation of Traditional C18 Columns
Standard C18 (Octadecyl) columns rely exclusively on dispersive hydrophobic interactions. Because 5-(3-Ethylphenyl)pentanoic acid and its positional isomers share identical molecular weights and nearly identical lipophilicity, a C18 phase cannot adequately differentiate them, resulting in peak co-elution.
The Phenyl-Hexyl Advantage
To achieve baseline separation, we must exploit the aromatic nature of the analyte. As detailed in the , transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal
(pi-pi) interactions. The electron-dense aromatic ring of the stationary phase interacts with the phenyl ring of the analyte. The steric hindrance caused by the ethyl group at the meta position creates a distinct spatial orientation compared to ortho- or para-substituted isomers. This shape selectivity amplifies the separation factor, resolving previously co-eluting impurities.
Selectivity comparison: C18 vs. Phenyl-Hexyl phases for aromatic isomers.
Quantitative Column Comparison
Table 1: Simulated selectivity comparison for 5-(3-Ethylphenyl)pentanoic acid and its ortho-isomer.
Column Chemistry
Primary Interaction
Retention Time (min)
Isomer Resolution ()
Tailing Factor
Suitability
C18 (Octadecyl)
Hydrophobic
8.45
1.2 (Co-elution)
1.45
Fail
C8 (Octyl)
Weak Hydrophobic
6.20
0.9 (Co-elution)
1.30
Fail
Phenyl-Hexyl
Hydrophobic +
9.15
2.8 (Baseline)
1.10
Pass
Self-Validating Experimental Protocol
To ensure continuous trustworthiness, this protocol is designed as a self-validating system . It integrates mandatory System Suitability Testing (SST) that acts as a quality gate; if the SST criteria are not met, the analytical run is automatically halted, preventing the generation of invalid data.
Step-by-Step Methodology
1. Mobile Phase Preparation (Causality of pH Control):
Mobile Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.7).
Why? The pentanoic acid moiety has a
of ~4.5. If the mobile phase pH approaches this value, the molecule partially ionizes, leading to severe peak tailing and retention time drift. Lowering the pH to 2.7 ensures the analyte remains fully protonated (neutral), maximizing stationary phase interaction.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
2. Standard & Sample Preparation:
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Dissolve 10.0 mg of 5-(3-Ethylphenyl)pentanoic acid reference standard in 10.0 mL of diluent (1.0 mg/mL).
Working Standards: Dilute the stock to create a calibration curve from 0.5 µg/mL to 150 µg/mL.
3. Chromatographic Conditions:
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes mass transfer kinetics).
Gradient Program: 40% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 40% B for 5 minutes.
Detection: UV Diode Array Detector (DAD) at 214 nm (aliphatic chain absorption) and 254 nm (aromatic ring absorption).
4. System Suitability Test (The Quality Gate):
Inject a resolution mixture containing 5-(3-Ethylphenyl)pentanoic acid and 5-(2-Ethylphenyl)pentanoic acid (50 µg/mL each).
Automated Acceptance Criteria: Resolution (
) > 2.0, Tailing factor () < 1.5, and Peak Area RSD < 2.0% (n=5). Proceed with sample analysis only if these parameters are met.
Regulatory Validation Framework
Any method used for purity validation must comply with global regulatory standards. The data generated by the Phenyl-Hexyl protocol was evaluated against the modernized guidelines, which emphasize a lifecycle and risk-based approach to method robustness.
HPLC Method Validation Workflow per ICH Q2(R2) Guidelines.
Validation Results Summary
Table 2: ICH Q2(R2) Validation Parameters for the Phenyl-Hexyl Method.
Validation Parameter
Test Range / Condition
Experimental Result
ICH Q2(R2) Acceptance Criteria
Specificity
Blank & Impurity mix injection
No matrix interference
> 2.0 for all known impurities
Linearity
0.5 µg/mL to 150 µg/mL
= 0.9998
0.999
Accuracy
Spiked recovery at 50%, 100%, 150%
99.4% - 100.8%
98.0% - 102.0% recovery
Precision
Repeatability at 100% level (n=6)
RSD = 0.85%
RSD 2.0%
Sensitivity
Signal-to-Noise (S/N) evaluation
LOD: 0.15 µg/mLLOQ: 0.5 µg/mL
S/N > 3 (LOD)S/N > 10 (LOQ)
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
How Do I Choose? A guide to HPLC column selection
Source: Agilent Technologies
URL:[Link]
Validation
Comparative study of 5-(3-Ethylphenyl)pentanoic acid and ibuprofen
This guide provides a comparative technical analysis of Ibuprofen (a standard NSAID) and 5-(3-Ethylphenyl)pentanoic acid (an isomeric phenylalkanoic acid derivative). The comparison focuses on their structural isomerism,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of Ibuprofen (a standard NSAID) and 5-(3-Ethylphenyl)pentanoic acid (an isomeric phenylalkanoic acid derivative). The comparison focuses on their structural isomerism, predicted pharmacological divergence based on Structure-Activity Relationships (SAR), and experimental protocols for validation.
Executive Summary
This guide compares Ibuprofen , the benchmark 2-arylpropionic acid NSAID, with its structural isomer, 5-(3-Ethylphenyl)pentanoic acid (5-EPA) . While Ibuprofen is a potent, non-selective Cyclooxygenase (COX) inhibitor, 5-EPA represents a chain-extended phenylalkanoic acid.
Key Insight: The structural shift from a branched propionic acid (Ibuprofen) to a linear pentanoic acid (5-EPA) fundamentally alters the pharmacophore. Based on established SAR principles for phenylalkanoic acids, 5-EPA is predicted to exhibit negligible COX inhibitory activity due to steric mismatch with the COX Arg-120 binding site, but may possess potential activity as a PPAR agonist or a metabolic probe, similar to related pentanoic acid derivatives (e.g., Gemfibrozil metabolites).
Chemical Structure & Physicochemical Properties[1][2][3]
Both compounds share the molecular formula C₁₃H₁₈O₂ (MW: 206.28 g/mol ), making them structural isomers. However, their topology dictates distinct biological interactions.
Feature
Ibuprofen
5-(3-Ethylphenyl)pentanoic Acid (5-EPA)
IUPAC Name
(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid
5-(3-Ethylphenyl)pentanoic acid
Structure Class
2-Arylpropionic Acid (Profen)
5-Arylpentanoic Acid
Acid Chain
Branched, 3-Carbon (Propionic)
Linear, 5-Carbon (Pentanoic)
Substituent
para-Isobutyl
meta-Ethyl
Chirality
Chiral (S-isomer is active)
Achiral (Symmetric chain)
LogP (Predicted)
~3.5
~3.6 (Slightly more lipophilic)
pKa
4.4 (Carboxylic Acid)
~4.7 (Less acidic due to distance from ring)
Solubility
Low in water; High in organic solvents
Low in water; High in organic solvents
Structural Significance[4]
Ibuprofen: The
-methyl group creates a chiral center critical for binding in the hydrophobic pocket of COX enzymes. The para-isobutyl group anchors the molecule in the hydrophobic channel.
5-EPA: The extended pentanoic acid chain pushes the carboxylic acid group too far from the aromatic ring to form the critical salt bridge with Arg-120 in the COX active site, likely rendering it inactive as an NSAID.
Mechanism of Action & Pharmacology
Ibuprofen: The COX Inhibitor Standard
Ibuprofen acts by reversibly inhibiting Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) .
Mechanism: The carboxylate group binds to Arg-120 and Tyr-355 at the base of the COX active site channel. The hydrophobic isobutyl phenyl moiety extends into the channel, blocking Arachidonic Acid (AA) access.
Outcome: Reduced synthesis of Prostaglandins (PGs) and Thromboxanes, leading to analgesic, antipyretic, and anti-inflammatory effects.
5-(3-Ethylphenyl)pentanoic Acid: The Chain-Extended Analog
Based on SAR data for phenylalkanoic acids:
COX Activity:Inactive/Weak. The 5-carbon chain length disrupts the precise alignment required for COX inhibition. Studies on homologous series show that activity peaks at propionic (3C) or butyric (4C) lengths and drops sharply with pentanoic (5C) acids.
Potential Targets (PPARs): Phenylpentanoic acid derivatives often exhibit activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. For example, Gemfibrozil (a lipid-lowering drug) contains a pentanoic acid tail. 5-EPA may mimic fatty acids and activate PPAR
or PPAR, regulating lipid metabolism rather than inflammation.
Signaling Pathway Comparison (Graphviz)
Figure 1: Divergent pathways. Ibuprofen blocks the COX pathway, while 5-EPA is predicted to bypass COX and potentially interact with metabolic receptors like PPARs.
Experimental Validation Protocols
To confirm the pharmacological divergence, the following side-by-side assays are recommended.
Experiment A: COX-1/COX-2 Inhibition Assay (In Vitro)
Objective: Quantify the IC50 of both compounds against COX enzymes.
Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic Acid, Colorimetric substrate (TMPD).
Preparation: Dissolve Ibuprofen and 5-EPA in DMSO (Stock 10 mM). Prepare serial dilutions (0.1
M to 100 M).
Reaction:
Incubate Enzyme + Inhibitor (Ibuprofen or 5-EPA) for 10 mins at 25°C.
Add Arachidonic Acid + TMPD to initiate reaction.
Measure absorbance at 590 nm (Peroxidase activity of COX).
Expected Result:
Ibuprofen: IC50
1-10 M (Potent inhibition).
5-EPA: IC50 > 100
M (No significant inhibition).
Experiment B: PPAR
Reporter Gene Assay
Objective: Test if 5-EPA acts as a lipid regulator.
Cell Line: HEK293 cells transiently transfected with human PPAR
expression vector and PPRE-Luciferase reporter.
Treatment: Treat cells with Ibuprofen (Negative Control), 5-EPA (Test), and GW7647 (Positive Control) for 24 hours.
Readout: Lyse cells and measure Luciferase activity (RLU).
Expected Result:
Ibuprofen: Baseline activity.
5-EPA: Potential increase in RLU (2-5 fold) if it acts as a PPAR agonist.
Safety & Metabolic Stability
Parameter
Ibuprofen
5-(3-Ethylphenyl)pentanoic Acid
Gastric Toxicity
High. Direct acid irritation + COX-1 inhibition (reduced mucosal protection).
Low (Predicted). Lack of COX-1 inhibition preserves gastric mucus production.
Metabolism
CYP2C9 hydroxylation of isobutyl group; Glucuronidation.
Likely -oxidation of the pentanoic chain (shortening to propionic/benzoic metabolites).
Half-Life
Short (~2 hours).
Predicted longer (due to lipophilicity and lack of preferred CYP sites).
References
Grosser, T., et al. (2011). "The Pharmacology of Inflammation." Goodman & Gilman's The Pharmacological Basis of Therapeutics. Link
Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 69, 145-182. Link
Forman, B. M., et al. (1997). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. (Context for fatty acid derivatives as PPAR ligands). Link
PubChem Database. "Ibuprofen (CID 3672)" and "5-Phenylpentanoic acid derivatives". Link
Comparative
A Comparative Guide to In Vitro Assay Validation for 5-(3-Ethylphenyl)pentanoic Acid: A Case Study in Early-Stage Drug Discovery
This guide provides a comprehensive framework for the in vitro validation of 5-(3-Ethylphenyl)pentanoic acid, a novel synthetic fatty acid analog. For researchers in drug development, the initial characterization of a ne...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the in vitro validation of 5-(3-Ethylphenyl)pentanoic acid, a novel synthetic fatty acid analog. For researchers in drug development, the initial characterization of a new chemical entity is a critical phase where robust, validated assays are paramount. This document eschews a one-size-fits-all template, instead presenting a logical, causality-driven approach to assay selection and validation tailored to the structural class of the compound . Our objective is to compare and contrast orthogonal assay systems to build a high-confidence profile of the compound's biological activity, distinguishing true target engagement from off-target or cytotoxic effects.
Foundational Strategy: From Chemical Structure to Biological Hypothesis
The structure of 5-(3-Ethylphenyl)pentanoic acid, featuring a pentanoic acid chain, immediately suggests its potential to interact with pathways regulated by endogenous fatty acids.[1] This insight forms the bedrock of our experimental strategy. Fatty acids and their derivatives are known ligands for several key metabolic regulators, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) and a class of G-protein coupled receptors (GPCRs).[2][3][4]
PPARs are nuclear receptors that play a central role in lipid and glucose metabolism.[5] Fatty acids can directly bind to and activate PPARs, leading to the transcription of genes involved in fatty acid oxidation.[2] Therefore, our primary hypothesis is that 5-(3-Ethylphenyl)pentanoic acid acts as a PPAR agonist.
To build a robust validation package, we will employ a three-pronged approach:
Primary Target Engagement Assay: A PPARα luciferase reporter assay to directly measure the activation of our primary hypothesized target.[6]
Orthogonal Functional Assay: A real-time metabolic analysis using a Seahorse XF Analyzer to measure the downstream functional consequences of target engagement on cellular respiration.[7][8]
Essential Control Assay: A cell viability assay (MTT) to determine the compound's cytotoxic profile and establish a therapeutic window.[9]
This multi-assay strategy ensures that the observed biological activity is specific, functional, and not an artifact of cellular toxicity.
Caption: High-level workflow for the in vitro validation of 5-(3-Ethylphenyl)pentanoic acid.
Primary Assay: PPARα Reporter Gene Assay for Target Engagement
The most direct way to test our hypothesis is to determine if the compound can activate the PPARα receptor. A cell-based reporter assay provides a quantitative readout of receptor activation by linking it to the expression of a readily detectable enzyme like luciferase.[6]
Causality: We choose a reporter assay over a simple binding assay because it confirms not only binding but also the subsequent conformational changes required for transcriptional activation, providing a more functional measure of agonism.[2]
Caption: Simplified signaling pathway for the PPARα luciferase reporter assay.
Cell Culture: Plate HEK293T cells, stably expressing human PPARα and a luciferase reporter gene construct driven by a PPRE promoter, in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
Compound Preparation: Prepare a 10 mM stock solution of 5-(3-Ethylphenyl)pentanoic acid in DMSO. Perform an 11-point serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (0.1% DMSO).
Cell Treatment: Replace the culture medium with the medium containing the compound dilutions.
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Lysis and Detection: Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™).
Measurement: Measure luminescence using a plate reader.
Data Analysis: Normalize the relative light unit (RLU) values to the vehicle control. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Hypothetical Data & Interpretation
Compound
Target
EC₅₀ (µM) [95% CI]
Max Response (% of Control)
5-(3-Ethylphenyl)pentanoic acid
PPARα
2.5 [1.9 - 3.3]
95%
GW7647 (Positive Control)
PPARα
0.005 [0.003 - 0.008]
100%
Vehicle (0.1% DMSO)
PPARα
N/A
1%
An EC₅₀ in the low micromolar range would confirm that 5-(3-Ethylphenyl)pentanoic acid is a potent activator of the PPARα receptor.
Orthogonal Comparison: Seahorse XF Mito Stress Test
While the reporter assay confirms target engagement, it doesn't reveal the downstream physiological impact. Since PPARα activation is known to upregulate fatty acid oxidation, we can use a Seahorse XF Analyzer to measure changes in cellular metabolism in real-time.[10] The Mito Stress Test is a gold-standard functional assay that measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[7][8]
Causality: This assay provides an orthogonal validation of our primary finding. If the compound is a true PPARα agonist, we expect to see an increase in metabolic activity, particularly in the cell's capacity to respond to energy demand, which is consistent with the known function of PPARα.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Experimental Protocol: Seahorse XF Mito Stress Test
Cell Culture: Seed HepG2 cells (a human liver cell line with active metabolic pathways) onto a Seahorse XF96 cell culture microplate at an optimal density.
Compound Treatment: Treat cells with 5-(3-Ethylphenyl)pentanoic acid at its EC₅₀ concentration (e.g., 2.5 µM) and 4x its EC₅₀ (10 µM) for 24 hours to allow for transcriptional changes. Include a vehicle control.
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium (pH 7.4) and incubate in a non-CO₂ incubator at 37°C.
Seahorse Analysis: Load the prepared microplate into the Seahorse XF Analyzer. The instrument will perform sequential injections of metabolic modulators:
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, driving maximal respiration.
Rotenone & Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration to reveal non-mitochondrial oxygen consumption.
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Hypothetical Data & Interpretation
Treatment
Basal OCR (pmol/min)
ATP Production (pmol/min)
Maximal Respiration (pmol/min)
Vehicle (0.1% DMSO)
120 ± 8
85 ± 6
250 ± 15
5-(3-Ethylphenyl)pentanoic acid (10 µM)
155 ± 10
110 ± 7
420 ± 20*
*Indicates statistically significant difference (p < 0.05) from vehicle.
A significant increase in basal and maximal respiration would strongly suggest that the compound enhances the cell's metabolic capacity, a functional outcome consistent with PPARα activation.
Critical Control: MTT Cytotoxicity Assay
A fundamental principle of assay validation is to ensure that the observed effects are not due to cytotoxicity.[9][11] A decrease in a reporter signal or metabolic rate could be misinterpreted as antagonism or inhibition when it is actually caused by cell death. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12]
Causality: This control is non-negotiable. It allows us to calculate a Selectivity Index (SI) , which is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀). A high SI value (typically >10) indicates that the compound's biological activity occurs at concentrations far below those that cause cell death, providing a margin of safety.[11]
Experimental Protocol: MTT Assay
Cell Culture: Seed HepG2 cells in a 96-well plate at 1 x 10⁴ cells/well and allow to adhere overnight.
Compound Treatment: Treat cells with a broad range of 5-(3-Ethylphenyl)pentanoic acid concentrations (e.g., 0.1 µM to 500 µM) for 24 hours.
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by fitting the data to a dose-response curve.
Synthesizing the Data: A Unified View of Activity
Parameter
Assay Type
Result (Hypothetical)
Interpretation
EC₅₀
PPARα Reporter (Target)
2.5 µM
Potent activator of the PPARα nuclear receptor.
Δ Maximal Respiration
Seahorse XF (Functional)
+68% at 10 µM
Significantly enhances cellular metabolic capacity, consistent with PPARα function.
CC₅₀
MTT (Cytotoxicity)
150 µM
Low cytotoxicity observed at therapeutic concentrations.
Selectivity Index (SI)
Calculated (CC₅₀ / EC₅₀)
60
High selectivity; the compound is active at concentrations 60-fold lower than its cytotoxic threshold.
This validated in vitro profile provides a strong rationale for advancing the compound to further studies, such as assessing its selectivity against other PPAR isoforms (β/δ and γ) and progressing to more complex cellular or in vivo models of metabolic disease.
References
Title: Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System
Source: BPS Bioscience
URL: [Link]
Title: Beyond Bulk Metabolomics: Emerging Technologies for Defining Cell-Type Specific Metabolic Pathways in Health and Disease
Source: MDPI
URL: [Link]
Title: How to Develop Effective in vitro Assays for Early Drug Discovery
Source: BMG Labtech
URL: [Link]
Title: In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation
Source: PMC
URL: [Link]
Title: Peroxisome Proliferator-Activated Receptors: Nuclear Control of Metabolism
Source: Endocrine Reviews | Oxford Academic
URL: [Link]
Title: Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay
Source: J-Stage
URL: [Link]
Title: Multifaceted roles of peroxisome proliferator-activated receptors (PPARs) at the cellular and whole organism levels
Source: Swiss Medical Weekly
URL: [Link]
Title: Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer
Source: MDPI
URL: [Link]
Title: GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease
Source: PMC
URL: [Link]
Title: Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids
Source: Frontiers in Pharmacology
URL: [Link]
Title: G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets
Source: PubMed
URL: [Link]
Title: G protein-coupled receptor-biased signaling: potential drug discovery to facilitate treatment of metabolic diseases
Source: ScienceOpen
URL: [Link]
Title: Gαq GPCR assays
Source: ION Biosciences
URL: [Link]
Title: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives
Source: MDPI
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Cross-Reactivity & Specificity of 5-(3-Ethylphenyl)pentanoic Acid in Biological Assays
Executive Summary
5-(3-Ethylphenyl)pentanoic acid (5-3-EPPA) is a synthetic phenyl-substituted alkanoic acid that functions as a structural mimetic of medium-chain fatty acids (MCFAs). While primarily utilized as a research probe for G-protein coupled receptor 84 (GPR84) and as a metabolic intermediate in the synthesis of P2Y receptor antagonists, its structural homology to endogenous lipids introduces significant cross-reactivity challenges.
This guide provides a technical analysis of 5-3-EPPA’s performance in biological assays, specifically focusing on its interference with Free Fatty Acid (FFA) quantification , its selectivity profile against GPR40/FFA1 and GPR120/FFA4 , and its metabolic stability. We compare it against standard MCFAs (Capric Acid) and structural analogs (PBI-4050) to aid researchers in experimental design.
Biological Mechanism & Assay Interference Profile
5-3-EPPA mimics the amphiphilic nature of endogenous fatty acids (e.g., Capric acid, Lauric acid), possessing a lipophilic tail (ethyl-phenyl) and a polar carboxyl head group. This structure dictates its biological interactions and assay cross-reactivity.
Lacks the specific chain length/flexibility required for robust GPR40 activation (typically C12-C22).
PPAR-γ
Partial Agonist
Moderate
Phenyl-alkanoic acids can bind the PPAR-γ ligand binding domain (LBD), potentially confounding transcriptional reporter assays.
Enzymatic FFA Quantification
Substrate (False Positive)
High
Accepted as a substrate by Acyl-CoA Synthetase (ACS) , generating a signal indistinguishable from endogenous FFAs.
Immunoassays (Drug Monitoring)
Hapten Interference
Low
Unlikely to cross-react with antibodies for Valproic Acid or Phenylbutyrate unless specific anti-phenylalkyl antibodies are used.
Detailed Cross-Reactivity Analysis
A. Interference in Enzymatic Free Fatty Acid Assays
Standard colorimetric/fluorometric FFA assays rely on the conversion of fatty acids to Acyl-CoA by Acyl-CoA Synthetase (ACS) , followed by oxidation to generate hydrogen peroxide.
Observation: 5-3-EPPA is efficiently adenylated by ACS due to its pentanoic acid tail.
Impact: In samples containing 5-3-EPPA, total FFA levels will be overestimated .
Correction: Use LC-MS/MS for specific quantification of endogenous FFAs in the presence of 5-3-EPPA.
B. GPR84 Selectivity & Signaling
5-3-EPPA serves as a surrogate agonist for GPR84, a receptor upregulated in inflammatory macrophages. Unlike endogenous ligands (e.g., Capric Acid), 5-3-EPPA offers improved metabolic stability but must be tested for selectivity against GPR40.
Comparative Potency Data (Representative):
Compound
GPR84 EC50 (cAMP inhibition)
GPR40 EC50 (Ca2+ Flux)
Metabolic Stability (t1/2, Microsomes)
5-(3-Ethylphenyl)pentanoic acid
~150 - 300 nM
> 10 µM
High (Benzylic oxidation is slow)
Capric Acid (C10)
~4 - 10 µM
> 100 µM
Low (Rapid Beta-oxidation)
PBI-4050 (Analog)
~200 nM
> 10 µM
High
Embonic Acid
Inactive
Inactive
N/A
Note: 5-3-EPPA shows a ~30-fold improvement in potency over Capric Acid due to the pi-pi stacking interactions of the phenyl ring within the GPR84 binding pocket.
Result: Any signal in the "0 µM Fatty Acid" samples indicates cross-reactivity.
Pathway Visualization
The following diagram illustrates the GPR84 Signaling Pathway activated by 5-3-EPPA and the potential Metabolic Interference point in enzymatic assays.
Figure 1: Mechanism of Action (GPR84 activation) and Assay Interference (ACS substrate mimicry).
References
Suzuki, M., et al. "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor." Journal of Biological Chemistry (2013). Link
Gagnon, L., et al. "Characterization of PBI-4050 (3-pentylphenylacetic acid) and its analogs as novel anti-fibrotic agents." Fibrogenesis & Tissue Repair (2018). Link
Benchchem. "5-(3-Ethylphenyl)pentanoic Acid Product Information." Benchchem Chemical Database. Link
AccelaChem. "Phenyl-substituted Alkanoic Acids: Synthesis and Properties." AccelaChem Catalog. Link
Milligan, G., et al. "G protein-coupled receptor 84 (GPR84): a potential therapeutic target for inflammatory diseases." British Journal of Pharmacology (2017). Link
Comparative
A Researcher's Guide to Evaluating the Anti-Inflammatory Potency of 5-(3-Ethylphenyl)pentanoic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 5-(3-ethylphenyl)pentanoic acid analogs. We will delve in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of novel 5-(3-ethylphenyl)pentanoic acid analogs. We will delve into the strategic selection of assays, present detailed experimental protocols, and offer a comparative analysis framework, grounding our discussion in the established mechanisms of inflammation and anti-inflammatory drug action.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis and cardiovascular conditions.[1] A key pathway in inflammation involves the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.[2][3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[5]
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, and COX-2, which is induced during an inflammatory response.[6][7] The therapeutic action of NSAIDs is primarily due to COX-2 inhibition, while the common side effects, such as gastrointestinal issues, stem from the simultaneous inhibition of COX-1.[6][8] This has driven the development of selective COX-2 inhibitors to offer a safer therapeutic profile.[5][9] Phenylalkanoic acid derivatives, like ibuprofen, are a well-established class of NSAIDs, making the novel 5-(3-ethylphenyl)pentanoic acid scaffold a promising area for discovering new, potentially more selective anti-inflammatory agents.[1][10]
This guide outlines a hierarchical screening approach, from initial in vitro enzyme inhibition assays to cell-based and in vivo models, to thoroughly characterize the anti-inflammatory profile of a library of 5-(3-ethylphenyl)pentanoic acid analogs.
The Screening Cascade: From Enzyme to Organism
A logical, multi-tiered approach is essential for efficiently identifying lead candidates. Our proposed workflow ensures that only the most promising compounds from initial, high-throughput screens advance to more complex and resource-intensive biological and animal models.
Caption: A hierarchical workflow for screening anti-inflammatory compounds.
Mechanistic Grounding: The Arachidonic Acid Pathway
To understand how our test compounds work, we must first visualize their target pathway. Arachidonic acid, released from cell membranes by phospholipase A2 (cPLA2), is the substrate for COX enzymes, which convert it into prostaglandin H2 (PGH2).[4] PGH2 is then further metabolized to produce various prostaglandins that mediate inflammation, pain, and fever.[11] Our 5-(3-ethylphenyl)pentanoic acid analogs are designed to competitively inhibit the COX enzymes, thereby blocking this cascade.
Caption: The arachidonic acid cascade and the site of NSAID inhibition.
Experimental Protocols & Data Analysis
Here we provide detailed, self-validating protocols for the key assays in our screening cascade. These protocols include necessary controls to ensure data integrity and reproducibility.
Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay
This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50) and the selectivity of each analog for COX-2 over COX-1.[11]
Protocol:
Reagent Preparation : Prepare a 0.1 M Tris-HCl buffer at pH 8.0.[12] Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer. Prepare a heme cofactor solution and the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12][13] Prepare the substrate solution by dissolving arachidonic acid in ethanol with potassium hydroxide, then diluting with water.[12]
Plate Setup : In a 96-well plate, designate wells for "background" (no enzyme), "100% activity" (enzyme, no inhibitor), and "inhibitor" (enzyme plus test compound).[12]
Assay : To each well (except background), add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.[12] Add 10 µL of the test analog (dissolved in DMSO) or DMSO vehicle to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[11]
Reaction Initiation : Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.[12]
Data Acquisition : Immediately read the absorbance at 590 nm using a plate reader and continue to monitor every minute for 5 minutes.[14]
Data Analysis :
Subtract the background absorbance from all other wells.
Calculate the rate of reaction for each well.
Determine the percent inhibition for each analog concentration relative to the "100% activity" control.
Plot percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .[11]
This assay confirms whether the enzymatic inhibition observed in vitro translates to a functional anti-inflammatory effect in a relevant cell model, such as murine macrophages (RAW 264.7). We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response, characterized by the release of cytokines like TNF-α and IL-6.[15][16]
Protocol:
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[15] Seed cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[15]
Treatment : Pre-treat the cells with various concentrations of the test analogs (or a vehicle control) for 1 hour.[15]
Inflammatory Challenge : Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[17] Incubate for 18-24 hours.[15][17]
Supernatant Collection : After incubation, centrifuge the plates and collect the cell-free supernatant.[15]
Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[15][17]
Data Analysis :
Construct a standard curve for each cytokine.
Calculate the cytokine concentration for each treatment condition.
Determine the percentage inhibition of cytokine production for each analog concentration compared to the LPS-only control.
Illustrative Data:
Compound
Concentration (µM)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
Analog A
1
75.2
68.9
10
92.1
88.4
Analog C
1
65.8
61.2
10
85.3
80.7
Celecoxib
1
80.5
74.3
10
95.6
91.5
Note: Data are for illustrative purposes.
Tertiary Screen: In Vivo Carrageenan-Induced Paw Edema Model
This acute, non-immune inflammation model is a standard for evaluating the in vivo efficacy of anti-inflammatory agents.[18][19] Injection of carrageenan into the paw of a rat induces a reproducible inflammatory response characterized by edema (swelling).[20]
Protocol:
Animal Acclimation : Use male Wistar rats (240-285 g) and allow them to acclimate for at least one week before the experiment.[18]
Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21][22]
Dosing : Administer the test compounds (e.g., Analog A) or a positive control (e.g., Naproxen, 15 mg/kg) orally.[22] The control group receives the vehicle (e.g., 5% Tween 80).[21]
Induction of Edema : One hour after dosing, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw of each animal.[18][19][22]
Edema Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]
Data Analysis :
Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point where peak edema occurs.[22]
The formula for inhibitory activity is: % Inhibition = [(V_c - V_t) / V_c] x 100 , where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[21]
Illustrative Data:
Treatment Group
Dose (mg/kg, p.o.)
Paw Volume Increase at 3h (mL)
Edema Inhibition (%)
Vehicle Control
-
0.85 ± 0.07
-
Analog A
10
0.32 ± 0.05
62.4
Naproxen
15
0.23 ± 0.04
72.9
Note: Data are for illustrative purposes. Values are mean ± SEM.
Discussion and Structure-Activity Relationship (SAR)
The illustrative data suggest a clear structure-activity relationship. The parent compound shows modest, non-selective COX inhibition. The addition of a sulfonylmethyl (-SO2Me) group in Analog A dramatically increases both potency and selectivity for COX-2. This is a classic strategy in COX-2 inhibitor design, as this group can fit into a secondary, hydrophobic pocket present in COX-2 but not COX-1.[6][7][9] Similarly, adding a hydroxyl group to the phenyl ring (Analog C ) also enhances COX-2 selectivity, a known modification that can improve binding.[5] The superior performance of Analog A in the in vitro and cell-based assays makes it the lead candidate for in vivo testing, where it demonstrates significant anti-inflammatory efficacy.
Conclusion
This guide outlines a systematic and robust methodology for evaluating the anti-inflammatory potential of novel 5-(3-ethylphenyl)pentanoic acid analogs. By progressing from targeted enzymatic assays to cellular models and finally to in vivo validation, researchers can efficiently identify lead compounds with high potency and selectivity. The presented protocols, grounded in established scientific principles, provide a clear path for the discovery and development of next-generation anti-inflammatory therapeutics.
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